molecular formula C6H16AlNaO4 B7799202 sodium;alumanylium;2-methoxyethanolate

sodium;alumanylium;2-methoxyethanolate

Cat. No.: B7799202
M. Wt: 202.16 g/mol
InChI Key: XJIQVZMZXHEYOY-UHFFFAOYSA-N
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Description

Sodium bis(2-methoxyethoxy)aluminumhydride, also called Red-Al, is an organoaluminium compound. It is used as a reagent in organic synthesis. Aluminum is the most abundant metal in the earth's crust and is always found combined with other elements such as oxygen, silicon, and fluorine. (L739, L740, L777)

Properties

IUPAC Name

sodium;alumanylium;2-methoxyethanolate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C3H7O2.Al.Na.2H/c2*1-5-3-2-4;;;;/h2*2-3H2,1H3;;;;/q2*-1;2*+1;;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJIQVZMZXHEYOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC[O-].COCC[O-].[Na+].[AlH2+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16AlNaO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22722-98-1
Record name Vitride
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Vitride
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sodium dihydridobis(2-methoxyethanolato)aluminate(1-)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.041.056
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Foundational & Exploratory

The Definitive Guide to Sodium Bis(2-methoxyethoxy)aluminum Hydride (Red-Al): Properties, Mechanisms, and Advanced Applications in Organic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Sodium bis(2-methoxyethoxy)aluminum hydride (SMEAH), widely recognized by its trade names Red-Al® and Vitride , is a highly versatile, organometallic hydride reducing agent[1]. Developed in 1968, SMEAH has become a cornerstone reagent in organic synthesis and pharmaceutical manufacturing, offering a safer, more stable, and highly soluble alternative to traditional reducing agents like lithium aluminum hydride (LiAlH₄)[2]. This technical whitepaper provides an in-depth analysis of SMEAH’s physicochemical properties, mechanistic pathways, field-proven experimental protocols, and critical safety handling procedures designed for researchers and drug development professionals.

Structural and Physicochemical Profile

SMEAH features a tetrahedral aluminum center coordinated to two hydride ligands and two bidentate 2-methoxyethoxy groups, with a sodium counterion[2]. The molecular formula is NaAlH₂(OCH₂CH₂OCH₃)₂. The presence of the bulky, oxygen-rich 2-methoxyethoxy ligands fundamentally alters the reactivity and physical properties of the aluminum hydride core.

Unlike traditional metal hydrides that exist as insoluble polymeric networks, the bidentate alkoxy groups prevent aggregation, rendering SMEAH highly soluble in aromatic hydrocarbons like toluene and benzene[1][3].

Quantitative Data: Physicochemical Properties
PropertyValue / Description
Chemical Formula C₆H₁₆AlNaO₄[3]
Molecular Weight 202.16 g/mol [2]
Physical State Viscous, clear to light amber liquid[3]
Commercial Concentration Typically ≥60–70 wt. % in toluene (~3.4–3.5 M)[2]
Density 1.036 g/mL at 25 °C[4]
Thermal Stability Stable up to 170 °C; decomposes above 214 °C[4]
Solubility Profile Miscible with toluene, THF, ethers, DMF; Immiscible with aliphatics[3][4]
Strategic Advantages: SMEAH vs. Lithium Aluminum Hydride (LAH)

For process chemists scaling up pharmaceutical intermediates, SMEAH offers profound operational advantages over LAH:

FeatureLithium Aluminum Hydride (LiAlH₄)Sodium Bis(2-methoxyethoxy)aluminum Hydride (SMEAH)
Pyrophoricity Highly pyrophoric in air; dangerous to handle[1].Non-pyrophoric . Reacts exothermically with moisture but does not spontaneously ignite[1].
Solvent Compatibility Restricted to ethers (THF, diethyl ether)[1].Broad compatibility , highly soluble in aromatic solvents (toluene) allowing higher reaction temperatures[1].
Shelf-Life Short; degrades rapidly upon exposure to ambient humidity[1].Unlimited under dry conditions; highly stable over time[1].
Thermal Tolerance Decomposes at relatively low temperatures.Tolerates extreme reflux conditions up to 170 °C without sudden decomposition[3][4].

Mechanistic Pathways in Functional Group Reduction

SMEAH is a potent nucleophilic hydride donor capable of reducing aldehydes, ketones, esters, carboxylic acids, acyl halides, and anhydrides to primary alcohols[1][3]. Furthermore, it effectively reduces amides, nitriles, and imines to their corresponding amines[1].

Reduction of Amides to Amines

One of the most valuable applications of SMEAH in drug development is the reduction of secondary and tertiary amides. For instance, SMEAH is utilized in the efficient reduction of N-Boc protected amino acid-derived secondary amides to yield chiral diamines without racemization or over-reduction[5].

The mechanism proceeds via the coordination of the Lewis acidic aluminum center to the carbonyl oxygen, followed by nucleophilic hydride transfer. The expulsion of the aluminate complex generates an iminium intermediate, which is rapidly trapped by a second hydride transfer to yield the amine.

Mechanism A Amide Substrate (R-CO-NHR') B Red-Al Complexation [Na+][Al-H2(OR)2] A->B Coordination C Hydride Transfer Tetrahedral Intermediate B->C Nucleophilic Attack D C-O Bond Cleavage Aluminate Expulsion C->D Collapse E Iminium Intermediate (R-C=N+HR') D->E -[Al(OR)2O]- F Second Hydride Transfer E->F Red-Al Excess G Product: Secondary Amine (R-CH2-NHR') F->G Reduction

Mechanistic pathway of secondary amide reduction to amine via Red-Al hydride transfer.

Hydrometalation of Alkynes and Epoxide Ring Opening

Beyond carbonyl reduction, SMEAH is highly prized for its stereoselective hydrometalation capabilities. It reduces propargyl alcohols to trans-allyl alcohols, a transformation where reagents like DIBAL-H often fail or yield cis-products[6][7]. The intermediate alkenylaluminum species can be further trapped by electrophiles (e.g., iodine) to create highly functionalized building blocks[6]. Additionally, SMEAH provides highly regioselective ring-opening of epoxides to form 1,3-diols[8].

Field-Proven Experimental Protocol: General Reduction Workflow

The following protocol outlines a self-validating system for the reduction of an ester or amide using a 70% w/w SMEAH solution in toluene.

Scientific Causality & Experimental Choices
  • Solvent Selection: Toluene is chosen over THF because it allows for higher reflux temperatures (if required for sterically hindered amides) and prevents the competitive coordination of etheric solvents that can slow down the reaction[1][3].

  • Temperature Control: SMEAH additions must be performed at 0 °C. Despite being non-pyrophoric, the hydride transfer is highly exothermic[1].

  • Quenching Mechanism: Traditional water quenches of aluminum hydrides produce a gelatinous, unfilterable aluminum hydroxide emulsion. We utilize a Rochelle's salt (Sodium potassium tartrate) quench or a strong NaOH quench . The tartrate ligands chelate the aluminum, forming a highly soluble complex that cleanly separates into the aqueous layer, allowing for effortless extraction of the organic product.

Step-by-Step Methodology
  • Preparation: Flame-dry a multi-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and addition funnel. Flush the system with inert gas (Nitrogen or Argon)[7][9].

  • Substrate Solvation: Dissolve the substrate (1.0 equivalent) in anhydrous toluene (approx. 5–10 mL per gram of substrate). Cool the reaction vessel to 0 °C using an ice-water bath.

  • Reagent Addition: Transfer the 70% w/w Red-Al solution (typically 1.5 to 3.0 equivalents of hydride, depending on the functional group) to the addition funnel via a dry syringe. Add the Red-Al dropwise over 30 minutes to control the exothermic evolution of heat[7].

  • Reaction Propagation: Remove the ice bath and allow the reaction to warm to room temperature. If reducing a recalcitrant amide, heat the mixture to reflux (80–110 °C) and monitor via TLC or GC-MS until starting material consumption is complete[7].

  • Quenching (Critical Step): Cool the reaction mixture back to 0 °C. Slowly add a 1M aqueous solution of NaOH or a saturated aqueous solution of Rochelle's salt dropwise. Caution: Vigorous evolution of hydrogen gas will occur[2][10].

  • Workup: Stir the biphasic mixture vigorously at room temperature for 1–2 hours until two distinct, clear layers form (no emulsion should remain).

  • Extraction: Separate the organic toluene layer. Extract the aqueous layer twice with ethyl acetate or ether. Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude product.

Workflow S1 1. Preparation Dry Toluene, Inert Atm (N2/Ar) S2 2. Substrate Addition Dissolve Amide/Ester S1->S2 S3 3. Red-Al Addition Dropwise at 0°C S2->S3 Cool to 0°C S4 4. Reaction Heating Reflux or RT as required S3->S4 Exothermic S5 5. Quenching Slow addition of Rochelle's Salt or NaOH S4->S5 Cool to 0°C before quench S6 6. Workup & Extraction Biphasic separation, dry over Na2SO4 S5->S6 Stir until clear layers

Step-by-step experimental workflow for Red-Al reduction and safe emulsion quenching.

Safety, Handling, and Storage Protocols

While SMEAH mitigates the spontaneous ignition risks associated with LAH, it remains a highly reactive and hazardous chemical requiring rigorous safety protocols.

  • Water Reactivity: SMEAH reacts violently with water, protic solvents, and atmospheric moisture to release highly flammable hydrogen gas[2][10]. It must be stored and handled strictly under an inert atmosphere (Argon or Nitrogen)[9].

  • Corrosivity and Toxicity: The reagent is a potent skin irritant and causes severe skin burns and eye damage (Category 1B Skin Corrosion)[9]. Inhalation of the toluene solvent vapor poses central nervous system hazards (drowsiness, dizziness) and aspiration toxicity[9].

  • Personal Protective Equipment (PPE): Operators must use heavy-duty chemical-resistant gloves, chemical safety goggles, and a face shield. All transfers and reactions must be conducted inside a certified chemical fume hood[9].

  • Storage: Store in a dedicated flammables/corrosives cabinet in a cool, dry, and well-ventilated area, completely isolated from strong oxidizing agents, acids, and moisture[9][10].

References

  • "Sodium bis(2-methoxyethoxy)aluminium hydride - Wikipedia", wikipedia.org,[Link]

  • "Sodium bis(2-methoxyethoxy)aluminium hydride - Grokipedia", grokipedia.com,[Link]

  • "Understanding Sodium bis(2-methoxyethoxy)aluminum hydride: Properties, Applications, and Sourcing", nbinno.com,[Link]

  • "Sodium Bis(methoxyethoxy)aluminium Hydride | Request PDF - ResearchGate", researchgate.net,[Link]

  • "Sodium bis(2-methoxyethoxy)aluminum hydride (SMEAH, Red-AlÃ')", researchgate.net,[Link]

  • "Red-Al | Chem-Station Int. Ed.", chem-station.com,[Link]

  • "SAFETY DATA SHEET - Fisher Scientific (UK)", fishersci.co.uk,[Link]

  • "Working with Hazardous Chemicals - Organic Syntheses", orgsyn.org,[Link]

Sources

Architecting Reductive Transformations: A Technical Guide to Sodium Bis(2-methoxyethoxy)aluminum Hydride (Red-Al)

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I have overseen countless scale-up campaigns that bottlenecked at a single, critical juncture: the reduction step. For decades, Lithium Aluminum Hydride (LAH) was the default choice, but its pyrophoric nature, poor solubility, and hazardous quenching profiles make it a liability in both bench-scale drug discovery and commercial manufacturing.

Enter Sodium bis(2-methoxyethoxy)aluminum hydride (SMEAH) , universally known by its trade name Red-Al (CAS 22722-98-1)[1]. By integrating methoxyethoxy ligands into the aluminate core, we fundamentally alter the reagent's thermodynamic stability, solubility, and stereoselectivity. This whitepaper deconstructs the physicochemical properties, mechanistic advantages, and field-proven protocols for deploying Red-Al in complex organic syntheses.

Physicochemical Profiling: The Causality of Stability

The structural genius of Red-Al lies in its formula: NaAlH2(OCH2CH2OCH3)2[1]. The bidentate methoxyethoxy groups act as internal chelators. This intramolecular coordination stabilizes the aluminum center, preventing the spontaneous, pyrophoric degradation seen in LAH upon exposure to atmospheric moisture[1].

While Red-Al still reacts exothermically with water to release hydrogen gas, it does not ignite[1]. Furthermore, these organic ligands render the complex highly lipophilic, unlocking complete miscibility in aromatic solvents like toluene[2].

Table 1: Quantitative Physicochemical Profile
PropertyValueOperational Advantage
CAS Number 22722-98-1[3]N/A
Density 1.036 g/mL at 25 °CFacilitates precise volumetric dosing.
Thermal Stability Stable to 170 °C; Decomposes > 214 °C[2]Allows for high-temperature refluxing (e.g., in toluene at 110 °C).
Solubility Miscible in toluene, THF, ethers[2]Eliminates the need for suspension handling; prevents localized hot spots.
Vapor Pressure 21 mmHg at 20 °CLow volatility minimizes inhalation risks during transfer.
Table 2: Comparative Reagent Matrix (Red-Al vs. LAH)
FeatureRed-Al (SMEAH)Lithium Aluminum Hydride (LAH)
Air/Moisture Reactivity Exothermic hydrolysis, non-pyrophoric[1]Highly pyrophoric, ignites in moist air[1]
Solvent Compatibility Soluble in aromatic hydrocarbons[1]Limited to ethers (THF, diethyl ether)[1]
Shelf Life Unlimited under dry conditions[1]Short shelf-life, degrades over time[1]

Causality in Solvent Selection: Why use toluene instead of THF? Because Red-Al is completely miscible in toluene, we can push reaction temperatures up to 110 °C. This thermal latitude is the exact reason Red-Al can reduce recalcitrant functional groups—such as aliphatic p-toluenesulfonamides to free amines—a feat LAH cannot achieve without extreme forcing conditions[1].

Mechanistic Insights: Precision Hydride Delivery

Red-Al is not merely a blunt instrument for exhaustive reduction; it is a precision tool. The steric bulk and electronic modulation provided by the methoxyethoxy ligands allow for highly stereoselective transformations.

The Chan Alkyne Reduction

One of the most elegant applications of Red-Al is the Chan alkyne reduction, which converts acetylenic alcohols (alkynols) into trans-(E)-allylic alcohols[4].

The Mechanism: Red-Al first coordinates with the free hydroxyl group of the alkynol, anchoring the reagent[4]. This proximity forces an intramolecular hydride transfer across the alkyne face, generating a rigid alkenyl aluminum intermediate[4]. Because the hydride is delivered intramolecularly, the geometry is locked, resulting in exceptional trans-(E) stereoselectivity upon electrophilic quenching[4].

G A Alkynol Substrate B Red-Al Complexation A->B C Intramolecular Hydride Transfer B->C D Alkenyl Anion Intermediate C->D E (E)-Allylic Alcohol D->E

Mechanistic pathway of the Chan alkyne reduction using Red-Al.

Applications in Drug Development

In pharmaceutical process chemistry, predictability and scalability are paramount. Red-Al has been instrumental in several high-profile synthetic routes:

  • Asymmetric Synthesis of (R)-Fluoxetine: Red-Al is highly effective at epoxide ring-opening. In the synthesis of (R)-fluoxetine hydrochloride, an enantiomerically pure α,β-epoxyamide was reduced by Red-Al in the presence of 15-crown-5, yielding the target β-hydroxyamide with excellent regioselectivity[5]. Causality: The crown ether sequesters the sodium cation, increasing the nucleophilicity of the aluminate complex and driving the kinetic ring-opening.

  • Commercial Scale-Up of Ingliforib Intermediates: Statistical Design of Experiments (DOE) was utilized to optimize a Red-Al reduction of an imide to produce 3,4-isopropylidenedioxypyrrolidine hydrotosylate[6]. The process was successfully scaled to multikilogram quantities, proving Red-Al's viability in commercial API manufacturing where borane reductions were deemed too hazardous[6].

Self-Validating Experimental Protocol

The following is a field-standard, step-by-step protocol for the stereospecific reduction of propargyl alcohols[7]. This protocol is designed as a self-validating system : each step contains observable checkpoints to guarantee chemical integrity before proceeding.

W S1 1. Inert Atmosphere Setup N2/Ar Purge S2 2. Red-Al Preparation 70% w/w in Toluene S1->S2 S3 S3 S2->S3 S4 4. Reaction Monitoring GC/TLC Tracking S3->S4 S5 5. Ligand-Exchange Quench Rochelle's Salt S4->S5

Self-validating experimental workflow for Red-Al mediated reductions.
Protocol: Synthesis of (E)-3-Trimethylsilyl-2-propen-1-ol
  • Atmospheric Control (Setup): Purge a dry, multi-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and pressure-equalizing addition funnel with nitrogen[7].

  • Reagent Charging: Charge the flask with 147 mL of a 3.4 M Red-Al solution (approx. 70% w/w in toluene)[7]. Cool the system to 0 °C using an ice bath.

  • Substrate Addition: Dissolve the propargyl alcohol substrate in anhydrous THF. Add this solution dropwise over 2 hours, maintaining the internal temperature strictly below 10 °C[7].

    • Validation Checkpoint: Observe controlled gas evolution (H2). The persistence of bubbling confirms active hydroxyl coordination and hydride transfer. If bubbling stops prematurely, the reagent may be depleted or compromised by moisture.

  • Thermal Maturation: Remove the ice bath and allow the reaction to warm to room temperature. Monitor the reaction via Gas Chromatography (GC).

    • Validation Checkpoint: The reaction is complete only when the alkyne peak (e.g., retention time 6.1 min) completely disappears, transitioning to the allylic alcohol peak (4.2 min)[7].

  • Ligand-Exchange Quenching (Critical): Cool the mixture back to 0 °C. Slowly pour the reaction mixture into a vigorously stirred, cold aqueous solution of Rochelle's salt (sodium potassium tartrate).

    • Causality of the Quench: Red-Al reductions generate robust aluminum alkoxide complexes. Aqueous tartrate acts as a bidentate ligand, sequestering the aluminum into a water-soluble complex. This prevents the formation of a gelatinous aluminum hydroxide emulsion that would otherwise trap the product and destroy isolated yields.

  • Isolation: Extract the aqueous layer with diethyl ether, wash the combined organic layers with brine, dry over anhydrous MgSO4, and concentrate under reduced pressure.

Safety Architecture & Handling

While Red-Al circumvents the pyrophoric dangers of LAH, it commands strict respect. It is classified under H225 (Highly flammable liquid and vapor) and H260 (In contact with water releases flammable gases which may ignite spontaneously) [8].

  • Storage: Must be stored in a flammables area under an inert atmosphere (Nitrogen or Argon)[9]. Once a bottle is punctured, the headspace must be backfilled with inert gas to prevent gradual hydrolysis and pressure buildup from hydrogen gas.

  • Toxicity: Red-Al is a potent skin irritant and causes severe skin burns and eye damage (Category 1B)[8]. It is also suspected of damaging the unborn child (Category 2 Reproductive Toxicity)[9]. All handling must occur within a certified chemical fume hood using appropriate PPE (chemical safety goggles, heavy-duty nitrile or neoprene gloves).

  • Spill Mitigation: Never use water to clean a Red-Al spill[8]. Smother the spill with dry sand or a specialized inert absorbent, carefully transfer to a fire-proof container, and quench slowly with a high-molecular-weight alcohol (like isopropanol or butanol) before final disposal.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. "Understanding Sodium bis(2-methoxyethoxy)aluminum hydride: Properties, Applications, and Sourcing." nbinno.com. 3

  • Echemi. "Sodium bis(2-methoxyethoxy)aluminiumhydride CAS:22722-98-1." echemi.com. 2

  • Sigma-Aldrich. "Red-Al sodium bis(2-methoxyethoxy)aluminum hydride = 60wt. toluene 22722-98-1." sigmaaldrich.com. Link

  • Wikipedia. "Sodium bis(2-methoxyethoxy)aluminium hydride." wikipedia.org. 1

  • Alfa Chemistry. "Chan Alkyne Reduction." alfa-chemistry.com. 4

  • Merck. "Red-Al® Reducing Agent." merckmillipore.com. 5

  • Fisher Scientific. "SAFETY DATA SHEET - Sodium bis(2-methoxyethoxy)aluminum hydride." fishersci.co.uk. 8

  • Fisher Scientific. "SAFETY DATA SHEET (US) - Sodium bis(2-methoxyethoxy)aluminum hydride." fishersci.com. 9

  • Organic Syntheses. "STEREOSPECIFIC REDUCTION OF PROPARGYL ALCOHOLS." orgsyn.org. 7

  • ResearchGate. "Use of DOE for Rapid Development of a Red-Al Reduction Process for the Synthesis of 3,4-Isopropylidenedioxypyrrolidine Hydrotosylate." researchgate.net.6

Sources

Understanding the Reactivity of SMEAH in Organic Synthesis: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Sodium bis(2-methoxyethoxy)aluminum hydride (SMEAH)—commercially recognized under trade names such as Red-Al®, Vitride®, or Synhydrid®—is a [1]. In modern drug development and complex natural product synthesis, achieving precise chemoselectivity and stereoselectivity is paramount. SMEAH offers a unique reactivity profile that bridges the gap between the aggressive, indiscriminate reduction capabilities of Lithium Aluminum Hydride (LAH) and the mild, targeted nature of Diisobutylaluminum Hydride (DIBAL-H)[2],[3]. This whitepaper explores the physicochemical causality behind SMEAH's reactivity, details its mechanistic applications in stereoselective synthesis, and provides self-validating experimental protocols for laboratory and industrial applications.

Physicochemical Profiling: The Causality of Stability and Solubility

The structural design of SMEAH—a tetrahedral aluminum center bonded to two hydrides and two 2-methoxyethoxy ligands—directly dictates its macroscopic properties and operational advantages[1].

  • Solubility Causality: Unlike LAH, which relies exclusively on ethereal solvents due to its highly ionic crystal lattice, the and drastically enhance organic compatibility[4]. This allows SMEAH to be formulated as highly concentrated, viscous solutions (>70 wt%) in aromatic solvents like toluene[1].

  • Stability Causality: The bidentate alkoxy ligands sterically shield the aluminum-hydride bonds and reduce the overall hydridic character compared to LAH[4]. Consequently, SMEAH (non-pyrophoric) and exhibits exceptional thermal stability up to 200 °C, allowing for high-temperature reductions that would otherwise decompose standard hydrides[1],[4].

Table 1: Comparative Physicochemical Profile of Common Hydride Reducing Agents
ReagentChemical FormulaActive HydridesSolvent CompatibilitySafety ProfileThermal Stability
SMEAH (Red-Al) NaAlH₂(-OCH₂CH₂OCH₃)₂2Aromatics & EthersNon-pyrophoricStable up to 200 °C
LAH LiAlH₄4Ethers onlyHighly PyrophoricDecomposes >125 °C
DIBAL-H i-Bu₂AlH1Hydrocarbons, AromaticsPyrophoricDecomposes >150 °C

Mechanistic Reactivity and Stereocontrol

SMEAH is not merely a safer LAH alternative; it is a precision tool for stereoselective transformations, driven by its ability to form rigid intermediate complexes.

The Chan Alkyne Reduction

The Chan reduction is a highly stereoselective method for converting acetylenic alcohols (alkynols) into trans-(E)-allylic alcohols[5].

Causality of Stereoselection: When SMEAH is introduced to a propargyl alcohol, the reagent first reacts with the free hydroxyl group, evolving hydrogen gas to form an intermediate aluminum alkoxide complex[5]. This covalent tethering is the critical causal step: it forces the remaining hydrides into strict spatial proximity with the alkyne. The subsequent , enforcing a strict trans-addition (hydrometalation) across the triple bond[5],[6]. Upon aqueous quench, the alkenylaluminum intermediate yields exclusively the E-allylic alcohol[5].

ChanReduction A Propargyl Alcohol (Substrate) B Red-Al Alkoxide Complex A->B + SMEAH (- H2) C Intramolecular Hydride Transfer B->C Coordination D Alkenylaluminum Intermediate C->D trans-Addition E (E)-Allylic Alcohol (Product) D->E H2O Quench

Fig 1. Mechanistic pathway of the Chan Alkyne Reduction yielding (E)-allylic alcohols.

Chelation-Controlled Reduction of α-Hydroxy Ketones

SMEAH is an exceptional reagent for the to 1,2-anti-diols[7].

Causality of Diastereoselection: The aluminum center in SMEAH acts as a potent Lewis acid. It coordinates simultaneously with the carbonyl oxygen and the oxygen atom of the protecting group (e.g., MOM, MEM), forming a rigid, five-membered aluminate chelate[7]. This locked conformation restricts bond rotation. Following the Cram chelation model, the bulky ligands of the aluminate complex force the incoming hydride to attack from the least sterically hindered face of the carbonyl, resulting in high anti diastereoselectivity (dr up to 20:1)[7].

ChelationReduction A Acetal-Protected α-Hydroxy Ketone B Rigid 5-Membered Aluminate Chelate A->B SMEAH Coordination C Stereoselective Hydride Attack B->C Face Selection D 1,2-anti-Diol (High dr) C->D Hydrolysis

Fig 2. Chelation-controlled reduction of α-hydroxy ketones to 1,2-anti-diols.

Self-Validating Experimental Protocols

To ensure reproducibility in drug development workflows, the following protocols incorporate self-validating steps (e.g., visual cues, specific quench procedures) to confirm reaction causality.

Protocol 1: Scalable Synthesis of SMEAH Solution

Objective: Preparation of a ~70 wt% SMEAH solution in toluene[2].

  • Preparation: Under a strict inert atmosphere (N2 or Ar), prepare a suspended slurry of sodium aluminum hydride (NaAlH₄) in anhydrous toluene within a reactor equipped with a gas outlet[2].

  • Ligand Exchange: Slowly add exactly two molar equivalents of anhydrous 2-methoxyethanol to the slurry[2].

  • Validation Check: The reaction is highly exothermic and will immediately evolve hydrogen gas. The rate of addition must be strictly controlled to manage gas evolution[2].

  • Completion: Continue stirring until the evolution of hydrogen gas completely ceases. This visual cue self-validates the complete substitution of the two hydrides[2].

  • Storage: The resulting clear to pale-yellow viscous solution is ready for immediate use or long-term storage under inert conditions[1].

Protocol 2: Stereoselective Synthesis of (E)-Allylic Alcohols (Chan Reduction)

Objective: Conversion of propargyl alcohols to E-allylic alcohols[5].

  • Initialization: Dissolve the alkynol substrate in anhydrous THF or toluene under an inert atmosphere and cool to 0 °C[5].

  • Reagent Addition: Dropwise add 1.5 to 2.0 equivalents of SMEAH (70% in toluene). Causality Note: The excess equivalent is required to account for the initial deprotonation of the hydroxyl group prior to reduction[5].

  • Reaction: Warm the mixture to room temperature. Monitor via TLC until the starting material is fully consumed.

  • Quench & Validation: Cool back to 0 °C and carefully quench with 1M NaOH or water. The breakdown of the alkenylaluminum intermediate will self-validate by forming a distinct white precipitate[5].

  • Isolation: Extract with diethyl ether, wash the organic layer with brine, dry over MgSO₄, and concentrate in vacuo to isolate the E-allylic alcohol[5].

Protocol 3: 1,2-Chelation-Controlled Reduction

Objective: Synthesis of 1,2-anti-diols from protected α-hydroxy ketones[7].

  • Initialization: Dissolve the acyclic acetal-protected α-hydroxy ketone in anhydrous CH₂Cl₂ under an argon atmosphere[7].

  • Thermal Control: Cool the vessel to -78 °C using a dry ice/acetone bath. Causality Note: Lowering the temperature to -78 °C and utilizing CH₂Cl₂ instead of toluene is the primary causal factor for maximizing the diastereomeric ratio (dr)[7].

  • Reduction: Slowly add SMEAH dropwise. Stir at -78 °C until TLC indicates complete conversion[7].

  • Emulsion Quench (Critical Step): Quench the reaction at -78 °C by adding saturated aqueous Rochelle's salt (potassium sodium tartrate). Validation: Stirring this mixture vigorously as it warms to room temperature breaks down the stubborn aluminum emulsion into two clear, separable layers[7].

  • Isolation: Extract the aqueous phase with CH₂Cl₂, dry the combined organic layers over Na₂SO₄, and purify via flash chromatography to yield the 1,2-anti-diol[7].

Conclusion

SMEAH (Red-Al) represents a masterclass in reagent design, where the deliberate modification of a pyrophoric parent compound yields a highly stable, soluble, and stereoselective reducing agent. By understanding the causality behind its intramolecular hydride transfers and chelation-controlled pathways, synthetic chemists can leverage SMEAH to construct complex chiral architectures with high fidelity.

References

  • Title: Red-Al | Chem-Station Int. Ed. Source: Chem-Station URL: [Link]

  • Title: Sodium bis(2-methoxyethoxy)aluminium hydride Source: Wikipedia URL: [Link]

  • Title: Reduction of functional groups Source: Atlanchim Pharma URL: [Link]

  • Title: An Efficient 1,2-Chelation-Controlled Reduction of Protected Hydroxy Ketones via Red-Al Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: Module II Reduction Reactions - Lecture 14 Source: DAV University URL: [Link]

Sources

Thermal Stability and Operational Dynamics of Sodium bis(2-methoxyethoxy)aluminum hydride (SMEAH): A Technical Guide for Process Scale-Up

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of pharmaceutical process chemistry and advanced organic synthesis, the selection of a reducing agent is dictated by a delicate balance between reactivity and safety. Sodium bis(2-methoxyethoxy)aluminum hydride (SMEAH) —commercially recognized as Red-Al, Vitride, or Synhydrid—has emerged as a superior alternative to traditional hydrides like Lithium Aluminum Hydride (LAH). As a Senior Application Scientist, I frequently advocate for SMEAH in drug development workflows due to its defining characteristic: exceptional thermal stability .

This whitepaper provides an in-depth technical analysis of SMEAH’s thermodynamic profile, the structural causality behind its stability, and field-proven, self-validating methodologies for deploying it safely in high-temperature scale-up operations.

The Structural Causality of SMEAH’s Thermal Stability

To understand why SMEAH outperforms LAH in process safety, we must examine the coordination chemistry of the aluminate complex.

LAH (


) is metastable at room temperature. When subjected to thermal stress, it begins to melt and decompose into lithium hexahydridoaluminate (

) and lithium hydride (

) at temperatures as low as 150 °C to 170 °C[1]. This decomposition is highly exothermic and releases hydrogen gas, creating a severe explosion hazard.

In contrast, SMEAH (


) substitutes two hydride ligands with bulky 2-methoxyethoxy groups. The causality of its stability lies in this ligand exchange: 
  • Steric Shielding: The bulky alkoxide groups physically shield the remaining Al-H bonds from unwanted auto-catalytic disproportionation.

  • Intramolecular Coordination: The ether oxygen atoms in the methoxyethoxy ligands can coordinate with the sodium cation, creating a robust, thermodynamically stabilized bidentate network.

Because of this structural reinforcement,[2][3][4]. This >35 °C buffer over LAH's decomposition point is the critical margin of safety that allows chemists to run reductions under harsh reflux conditions[5].

Comparative Thermodynamic Profiling

When designing a synthetic route, quantitative comparison of reagent stability dictates solvent choice and reactor design. Table 1 summarizes the thermal parameters of common complex metal hydrides.

Table 1: Comparative Thermal Properties of Common Hydride Reducing Agents

Reducing AgentDecomposition OnsetPhysical State (25 °C)PyrophoricOptimal Solvent Compatibility
SMEAH (Red-Al) 205 °C – 214 °CViscous LiquidNoToluene, Benzene, Ethers
LiAlH₄ (LAH) 150 °C – 170 °CCrystalline SolidYesTHF, Diethyl Ether
DIBAL-H ~150 °CLiquidYesHexane, Toluene, DCM

Note: SMEAH is uniquely non-pyrophoric. While it reacts exothermically with moisture, it does not spontaneously ignite in dry air, granting it an essentially unlimited shelf-life under inert conditions[3].

Solvent Dynamics and Heat Dissipation

SMEAH is predominantly supplied as a >70% w/w solution in toluene[3]. The decision to formulate SMEAH in an aromatic hydrocarbon rather than an ether is a deliberate engineering choice driven by thermal dynamics:

  • Miscibility: The lipophilic methoxyethoxy ligands render the complex completely miscible in toluene[2].

  • Thermodynamic Heat Sink: Toluene has a boiling point of 110 °C. During an exothermic hydride transfer, the solvent acts as a thermal buffer. The energy is consumed by the latent heat of vaporization of toluene (reflux), preventing localized "hot spots" in the reactor from ever reaching the 205 °C decomposition threshold of the SMEAH complex.

Self-Validating Quality Control: Thermal Stress Testing

Before deploying a legacy batch of SMEAH in a high-temperature pilot plant run, its thermal integrity must be verified. Moisture ingress over time can cause partial hydrolysis, shifting the decomposition onset to dangerously lower temperatures.

Protocol 1: Differential Scanning Calorimetry (DSC) Validation

  • Purpose: To mathematically guarantee the thermal safety margin of a specific SMEAH batch. This protocol is a self-validating system; the output data directly dictates a "Go/No-Go" decision for scale-up.

  • Step 1 (Inert Prep): Inside a nitrogen-filled glovebox (<1 ppm

    
    ), transfer 5–10 mg of the 70% SMEAH/toluene solution into a high-pressure, gold-plated stainless steel DSC crucible.
    
  • Step 2 (Sealing): Hermetically seal the crucible. Standard aluminum pans will rupture from toluene vapor pressure, artificially skewing the baseline.

  • Step 3 (Equilibration): Load the crucible into the DSC alongside an empty reference pan. Equilibrate at 25 °C for 5 minutes.

  • Step 4 (Thermal Ramping): Execute a heating ramp of 5 °C/min from 25 °C to 250 °C.

  • Step 5 (Validation): Analyze the thermogram. A pure, stable batch will show a sharp exothermic peak (decomposition) onsetting no lower than 205 °C [4]. If the exothermic onset occurs below 190 °C, the batch is compromised and must be rejected for reflux applications.

Process Chemistry: High-Temperature Reduction Workflows

Sterically hindered amides and nitriles often resist reduction at room temperature. The thermal stability of SMEAH allows chemists to push the reaction to 110 °C (toluene reflux), providing the kinetic energy required to collapse the stable tetrahedral intermediate[5][6].

SMEAH_Stability A SMEAH (70% in Toluene) Stable <170°C B Substrate Addition (Controlled Exotherm) A->B C Toluene Reflux (110°C) Sustained Reduction B->C D Critical Threshold >205°C (Decomposition Risk) C->D Thermal Runaway E Aqueous Quench (Granular Aluminate) C->E Normal Pathway

Caption: SMEAH High-Temperature Reduction and Failsafe Workflow.

Protocol 2: High-Temperature Amide Reduction Workflow

  • Step 1 (System Purge): Flame-dry a 3-neck reactor equipped with a reflux condenser, dropping funnel, and internal thermocouple. Purge with Argon.

  • Step 2 (Reagent Loading): Charge the reactor with the sterically hindered amide dissolved in anhydrous toluene (0.5 M).

  • Step 3 (Controlled Addition): Cool the system to 0 °C. Add SMEAH (70% in toluene, 2.5 eq) dropwise.

    • Causality: Why cool the system if SMEAH is stable to 200 °C? The initial hydride transfer is highly exothermic. While the reagent will not decompose, the sudden heat release can cause the toluene to flash-boil. Cooling controls the kinetic rate of this initial exotherm.

  • Step 4 (Thermal Activation): Gradually heat the mixture to 110 °C (reflux).

    • Causality: SMEAH remains structurally intact at 110 °C, providing sustained thermal energy to overcome the activation barrier of the reduction without risking the thermal runaway that plagues LAH near its 150 °C melting point[1].

  • Step 5 (Failsafe Quenching): Once HPLC confirms complete conversion, cool the mixture to 0 °C. Quench cautiously with a saturated aqueous solution of Rochelle salt (Sodium potassium tartrate) or a modified Fieser quench.

    • Causality: This prevents the formation of an unfilterable aluminum hydroxide gel, trapping the aluminum byproducts as highly soluble, easily separable granular complexes.

Conclusion

Sodium bis(2-methoxyethoxy)aluminum hydride represents a triumph of rational reagent design. By substituting highly reactive hydrides with coordinating methoxyethoxy ligands, chemists are granted a reagent that mirrors the reducing power of LAH but boasts a thermal decomposition threshold above 205 °C. For drug development professionals scaling up complex syntheses, SMEAH provides an unparalleled combination of kinetic driving force at elevated temperatures and uncompromising process safety.

References

  • Wikipedia. "Sodium bis(2-methoxyethoxy)aluminium hydride". URL:[Link]

  • Sigma-Aldrich / Harper College. "Safety Data Sheet: Red-Al sodium bis(2-methoxyethoxy)aluminum hydride solution". URL:[Link]

  • RSC Advances. "One-pot method for the synthesis of 1-aryl-2-aminoalkanol derivatives from the corresponding amides or nitriles". URL:[Link]

  • Wikipedia. "Lithium aluminium hydride". URL:[Link]

Sources

Methodological & Application

Application Notes & Protocols: Selective Reduction of Nitriles to Primary Amines with Red-Al

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Advantage of Red-Al in Amine Synthesis

The transformation of nitriles into primary amines is a cornerstone reaction in organic synthesis, pivotal for the creation of pharmaceuticals, agrochemicals, and functional materials. While numerous hydride reagents can effect this reduction, Sodium bis(2-methoxyethoxy)aluminum hydride, commercially known as Red-Al®, Vitride®, or Synhydrid®, presents a compelling combination of reactivity, safety, and operational convenience.[1] Unlike lithium aluminum hydride (LAH), which is notoriously pyrophoric and has limited solubility, Red-Al® is a non-pyrophoric reagent typically supplied as a stable solution in toluene, making it significantly easier and safer to handle, especially on a large scale.[1][2][3]

This guide provides an in-depth exploration of Red-Al's application in the selective reduction of nitriles to primary amines. We will dissect the underlying mechanism, provide field-tested protocols, and discuss the critical parameters that ensure a successful and reproducible synthesis.

Mechanistic Rationale: A Stepwise Hydride Delivery

The reduction of a nitrile to a primary amine is a four-electron process, requiring the addition of two equivalents of hydride (H⁻). With Red-Al, this proceeds through a controlled, stepwise mechanism.

  • First Hydride Addition: The reaction initiates with the nucleophilic attack of a hydride ion from the Red-Al complex onto the electrophilic carbon of the nitrile group. This breaks the pi-bond and forms an intermediate N-aluminated imine complex.[4]

  • Second Hydride Addition: The imine intermediate, still coordinated to the aluminum center, is more electrophilic than the starting nitrile. It rapidly undergoes a second hydride addition from the same or another Red-Al molecule. This step forms a di-aluminated amine species.[4]

  • Hydrolytic Workup: The reaction is quenched with a careful aqueous workup. This hydrolyzes the nitrogen-aluminum bonds, liberating the final primary amine product and converting the aluminum species into water-soluble or easily filterable salts.[4][5]

The causality behind this pathway is the high reactivity of the intermediate imine towards further reduction. Unlike milder reagents such as DIBAL-H, which can be stopped at the imine stage under controlled conditions to yield aldehydes after hydrolysis, Red-Al is powerful enough to drive the reaction to the fully reduced primary amine.[4][6]

Nitrile_Reduction_Mechanism Figure 1: Mechanism of Nitrile Reduction with Red-Al Nitrile R-C≡N Nitrile ImineComplex [R-CH=N-Al⁻H(OR')₂]Na⁺ N-Aluminated Imine Complex Nitrile->ImineComplex 1. Hydride Addition RedAl1 NaAlH₂(OR')₂ (Red-Al) RedAl1->ImineComplex AmineComplex [R-CH₂-N(Al⁻H(OR')₂)₂]Na⁺ Di-aluminated Amine Complex ImineComplex->AmineComplex 2. Hydride Addition RedAl2 Red-Al RedAl2->AmineComplex Amine R-CH₂-NH₂ Primary Amine AmineComplex->Amine 3. Hydrolysis Byproducts Al(OH)₃ / Na⁺ / R'OH Byproducts AmineComplex->Byproducts forms Workup H₂O / OH⁻ (Aqueous Workup) Workup->Amine Workup->Byproducts

Caption: Figure 1: Mechanism of Nitrile Reduction with Red-Al.

Core Protocol: Reduction of Benzonitrile to Benzylamine

This protocol provides a representative procedure for the reduction of an aromatic nitrile. It is designed to be a self-validating system, where careful execution of each step directly contributes to the purity and yield of the final product.

Safety & Handling Precautions
  • Reactivity: Red-Al® reacts exothermically and vigorously with protic solvents, particularly water, releasing hydrogen gas.[5] All operations must be conducted under a dry, inert atmosphere (Nitrogen or Argon).

  • Personal Protective Equipment (PPE): Always wear safety glasses with side shields, a flame-retardant lab coat, and nitrile gloves.[7]

  • Engineering Controls: Perform the entire procedure in a certified chemical fume hood to avoid inhalation of toluene vapors and to safely vent any hydrogen gas produced.[7]

Materials & Equipment
Reagent/MaterialGradeSupplierComments
Red-Al® Solution~65 wt. % in tolueneSigma-Aldrich (196193)Or equivalent
Benzonitrile≥99%N/AEnsure anhydrous
TolueneAnhydrousN/AUse a freshly dried solvent
Sodium Hydroxide (NaOH)Reagent GradeN/AFor preparing a 10-15% aqueous solution
Diethyl Ether or MTBEAnhydrousN/AFor extraction
Magnesium Sulfate (MgSO₄)AnhydrousN/AFor drying
Equipment
3-Neck Round Bottom FlaskSized appropriately for the reaction scale
Magnetic Stirrer & Stir Bar
Reflux CondenserWith inert gas inlet
Pressure-Equalizing Dropping Funnel
Thermometer
Ice-Water Bath
Step-by-Step Experimental Procedure
  • Inert Atmosphere Setup: Assemble the 3-neck flask with a stir bar, reflux condenser (with a nitrogen/argon inlet bubbler), a thermometer, and a dropping funnel sealed with a septum. Flame-dry the glassware under vacuum and backfill with inert gas. Maintain a positive pressure of inert gas throughout the reaction.

  • Reagent Charging: To the reaction flask, add 40 mL of anhydrous toluene, followed by the cautious addition of Red-Al® solution (e.g., 15.6 mL, ~30 mmol, 1.5 eq) via syringe. Begin stirring and cool the solution to 0-5 °C using an ice-water bath.

  • Substrate Addition: Dissolve benzonitrile (e.g., 2.06 g, 20 mmol, 1.0 eq) in 20 mL of anhydrous toluene. Transfer this solution to the dropping funnel. Add the nitrile solution dropwise to the stirred Red-Al® solution over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C. Causality Note: A slow, controlled addition is critical to manage the reaction exotherm and prevent side reactions.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let it stir for 2-4 hours. To drive the reaction to completion, the mixture can be gently heated to reflux (~110 °C in toluene) for 1-2 hours.[8] Monitor the reaction by TLC or GC-MS by quenching a small aliquot.

  • Workup and Quenching (Critical Step): Cool the reaction mixture back down to 0-5 °C in an ice bath. EXTREME CAUTION is required for this step. Slowly and dropwise, add 15% aqueous NaOH solution to quench the excess Red-Al.[5][8] An initial vigorous evolution of hydrogen gas will be observed. Continue the dropwise addition until the gas evolution ceases. Causality Note: Using aqueous NaOH helps to form soluble sodium aluminates, which remain in the aqueous phase, simplifying the separation process compared to water-only quenches that produce gelatinous aluminum hydroxide precipitates.[5]

  • Isolation: Once the quench is complete, transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with diethyl ether or MTBE (2 x 30 mL).

  • Purification: Combine all organic layers and wash them with water (1 x 30 mL) and then with brine (1 x 30 mL). The aqueous washes help remove the 2-methoxyethanol byproduct formed during the reaction and workup.[9] Dry the combined organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator. The resulting crude benzylamine can be further purified by vacuum distillation if necessary.

Substrate Scope & Reaction Parameters

Red-Al® is a robust reagent effective for a wide range of nitrile substrates. The following table summarizes typical conditions and expected outcomes.

Substrate TypeR-Group ExampleRed-Al (Equivalents)Temperature (°C)Time (h)Typical Yield (%)Notes
AromaticBenzonitrile1.5 - 2.025 - 1102 - 6>90Generally clean and high-yielding reactions.
Aliphatic (Primary)Hexanenitrile1.5 - 2.025 - 1104 - 885 - 95May require longer reaction times or heating.
Aliphatic (Sterically Hindered)Pivalonitrile2.0 - 2.570 - 1106 - 1270 - 85Increased steric hindrance requires more forcing conditions.
Heteroaromatic3-Cyanopyridine1.5 - 2.025 - 702 - 4>90Generally well-tolerated.

Note: These are generalized conditions. Optimization for specific substrates is always recommended. Theoretically, 2 equivalents of hydride (1 equivalent of Red-Al) are needed, but an excess is used to ensure complete conversion.[8]

Troubleshooting & Expert Insights

  • Incomplete Reaction: If starting material remains, consider increasing the reaction temperature to reflux or extending the reaction time. Ensure the Red-Al® reagent has not degraded due to improper storage and that all solvents and reagents were strictly anhydrous.

  • Low Yield: Poor yield can often be traced to an inefficient workup. A gelatinous aluminum precipitate can trap the product. If this occurs, adding a saturated solution of Rochelle's salt (potassium sodium tartrate) and stirring vigorously can help break up the emulsion and improve phase separation.

  • Alternative to LAH: The primary driver for choosing Red-Al® is safety and ease of handling. Its solubility in aromatic solvents allows for reactions at higher temperatures than typically possible with ether-soluble LAH, which can be advantageous for reducing sterically hindered or less reactive nitriles.[1]

Conclusion

Red-Al® stands as a superior alternative to traditional, more hazardous hydride reagents for the reduction of nitriles to primary amines. Its operational simplicity, high reactivity, and favorable safety profile make it an invaluable tool for researchers in both academic and industrial settings. The protocols and insights provided herein offer a robust framework for successfully implementing this key transformation, enabling the efficient synthesis of vital amine building blocks.

References

  • Wikipedia. Sodium bis(2-methoxyethoxy)aluminium hydride. [Link]

  • Chem-Station Int. Ed. Red-Al. [Link]

  • SLS. Red-Al sodium bis(2-methoxyeth | 196193-50G | SIGMA-ALDRICH. [Link]

  • Organic Chemistry Portal. Red-Al, Sodium bis(2-methoxyethoxy)aluminumhydride. [Link]

  • designer-drug.com. Reduction of Nitrostyrenes with Red-Al (Vitride). [Link]

  • Thieme. Sodium Bis(methoxyethoxy)aluminium Hydride. [Link]

  • Chemguide. Reducing nitriles to primary amines. [Link]

  • Chemistry Steps. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde. [Link]

  • ACS Publications. Use of DOE for Rapid Development of a Red-Al Reduction Process for the Synthesis of 3,4-Isopropylidenedioxypyrrolidine Hydrotosylate. [Link]

  • ACS Publications. Reduction of Nitriles to Primary Amines with Lithium Aluminum Hydride. [Link]

  • AtlanChim Pharma via YouTube. Red-Al®: a versatile reducing agent. [Link]

  • jOeCHEM via YouTube. Reducing Nitriles--Another Way to Make Aldehydes & Amines. [Link]

  • University of Rochester. Magic Formulas: Fieser Workup (LAH and DiBAL). [Link]

Sources

Application Notes and Protocols: Chelation-Controlled Reduction of β-Hydroxy Ketones with Red-Al

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the realm of stereoselective synthesis, the ability to control the three-dimensional arrangement of atoms is paramount. The reduction of carbonyl groups, particularly ketones, to form alcohols is a fundamental transformation that often generates new stereocenters.[1][2] Among the various strategies to influence the stereochemical outcome of such reactions, substrate-controlled methods, wherein the inherent chirality of the starting material directs the approach of the reducing agent, are highly efficient.[3] One powerful manifestation of this is chelation control, where a Lewis basic functional group proximal to the carbonyl coordinates to a Lewis acidic reagent, thereby locking the conformation of the substrate and directing hydride delivery from a specific face.[4]

Sodium bis(2-methoxyethoxy)aluminum hydride, commonly known as Red-Al®, is a versatile and powerful reducing agent with reactivity comparable to lithium aluminum hydride (LiAlH₄).[5][6] However, it offers significant advantages in terms of safety, solubility, and thermal stability.[5][7] While Red-Al is widely used for the reduction of a variety of functional groups, its application in the chelation-controlled reduction of β-hydroxy ketones to furnish 1,3-diols has been a subject of interest, though with noted challenges in achieving high diastereoselectivity.[3][5][8] This document provides a detailed examination of the mechanistic underpinnings, practical considerations, and experimental protocols for the Red-Al mediated reduction of β-hydroxy ketones, with a focus on understanding the factors that govern its stereoselectivity.

Mechanistic Rationale: The Principle of Chelation Control

The stereochemical outcome of the reduction of a β-hydroxy ketone is dictated by the transition state geometry. In the presence of a suitable Lewis acidic reducing agent, the hydroxyl group and the carbonyl oxygen can coordinate to the metal center, forming a rigid six-membered cyclic intermediate. This chelation model serves to lock the conformation of the acyclic substrate, thereby exposing one face of the carbonyl group to preferential attack by the hydride.[4]

The efficacy of chelation control is dependent on several factors:

  • The nature of the reducing agent: The Lewis acidity of the metal center is crucial for effective chelation.

  • The protecting group on the hydroxyl moiety: A free hydroxyl group or a suitably small protecting group that can still coordinate is necessary.

  • The solvent: Coordinating solvents can compete with the substrate for the metal center, thus disrupting the chelation and leading to lower diastereoselectivity.[9]

For the reduction of β-hydroxy ketones, the ideal chelated transition state would lead to the formation of the syn-1,3-diol. However, research has shown that the reduction of β-hydroxy ketones with Red-Al often results in poor diastereoselectivity, typically yielding a nearly 1:1 mixture of syn and anti diols.[3][9] This suggests that the formation of a well-defined six-membered chelate is not as favorable as the five-membered chelate in the reduction of α-hydroxy ketones, where Red-Al has demonstrated high efficiency in producing anti-1,2-diols.[3][9][10][11]

The lower diastereoselectivity in the β-hydroxy ketone case may be attributed to several factors, including the increased flexibility of the six-membered ring and the potential for competing non-chelation controlled pathways, such as the Felkin-Anh model.[12]

Figure 1. Proposed chelation model for Red-Al reduction.

Reagent Profile: Red-Al

Chemical Name: Sodium bis(2-methoxyethoxy)aluminum hydride Common Names: Red-Al®, Vitride®, Synhydrid®[5][13] CAS Number: 22722-98-1 Molecular Formula: NaAlH₂(OCH₂CH₂OCH₃)₂[5] Appearance: Typically supplied as a solution in toluene, appearing as a clear to slightly yellowish liquid.[8][13]

Safety and Handling:

  • Red-Al is highly flammable and reacts exothermically with water and protic solvents, releasing flammable hydrogen gas.[13]

  • It is toxic if swallowed or in contact with skin and can cause serious eye damage and skin irritation.[13]

  • All manipulations should be carried out under an inert atmosphere (e.g., nitrogen or argon) in a well-ventilated fume hood.[13]

  • Appropriate personal protective equipment (PPE), including flame-retardant lab coat, safety goggles, and chemical-resistant gloves, must be worn.

Experimental Protocols

General Considerations
  • Solvent Choice: Non-coordinating solvents such as toluene or dichloromethane (CH₂Cl₂) are optimal for promoting chelation.[9] Ethereal solvents like THF or DME can compete for coordination with the aluminum center and may decrease diastereoselectivity.[9]

  • Temperature Control: Low temperatures (e.g., -78 °C) are generally employed to enhance selectivity by favoring the more ordered, chelated transition state.

  • Stoichiometry: The stoichiometry of Red-Al should be carefully controlled. Typically, 1.1 to 1.5 equivalents are used.

  • Substrate Purity: The β-hydroxy ketone starting material should be free of protic impurities that would consume the reducing agent.

Protocol 1: General Procedure for the Reduction of a β-Hydroxy Ketone with Red-Al

This protocol outlines a general method for the reduction. Note that optimization of reaction time and temperature may be necessary for specific substrates.

Materials:

  • β-Hydroxy ketone

  • Red-Al® (65 wt. % solution in toluene)

  • Anhydrous Toluene

  • Anhydrous Methanol

  • Saturated aqueous solution of Rochelle's salt (potassium sodium tartrate)

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask equipped with a magnetic stir bar and a rubber septum

  • Syringes and needles

  • Low-temperature thermometer

  • Dry ice/acetone bath

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask under a positive pressure of argon, add the β-hydroxy ketone (1.0 mmol). Dissolve the ketone in anhydrous toluene (10 mL).

  • Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

  • Reagent Addition: Slowly add the Red-Al® solution (1.2 mmol, 1.2 equivalents) dropwise to the stirred solution of the β-hydroxy ketone over a period of 10-15 minutes. Ensure the internal temperature does not rise significantly during the addition.

  • Reaction Monitoring: Stir the reaction mixture at -78 °C. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Quenching: Once the reaction is complete (typically 1-3 hours), quench the reaction by the slow, dropwise addition of anhydrous methanol (2 mL) at -78 °C. Caution: This is an exothermic process that will evolve hydrogen gas.

  • Work-up: Allow the reaction mixture to warm to room temperature. Add a saturated aqueous solution of Rochelle's salt (10 mL) and stir vigorously until two clear layers are observed (this may take several hours to overnight).

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification and Analysis: Purify the crude product by flash column chromatography on silica gel. Determine the diastereomeric ratio of the resulting 1,3-diol by ¹H NMR or GC analysis of the crude product.[3]

Figure 2. Experimental workflow for Red-Al reduction.

Data Presentation and Interpretation

The diastereoselectivity of the reduction is a critical parameter. The following table illustrates the expected outcomes for the reduction of a generic β-hydroxy ketone, highlighting the typically observed lack of high selectivity with Red-Al in this specific transformation, as contrasted with the high selectivity often seen with α-hydroxy ketones.

EntrySubstrateReducing AgentSolventTemp (°C)Product(s)Diastereomeric Ratio (syn:anti)Reference
1β-Hydroxy KetoneRed-AlToluene-781,3-Diol~1:1 to 2:1[3]
2α-Hydroxy Ketone (protected)Red-AlCH₂Cl₂-781,2-Diol>10:1 (anti:syn)[3][9]
3β-Hydroxy KetoneNaBH(OAc)₃THF/AcOH-401,3-DiolHigh syn selectivity[14]
4β-Hydroxy KetoneMe₄NBH(OAc)₃Acetonitrile/AcOH-201,3-DiolHigh anti selectivity[14]

Table 1: Comparison of Diastereoselectivity in Ketone Reductions.

The data clearly indicates that for the synthesis of 1,3-diols from β-hydroxy ketones, other reducing agents often provide superior stereocontrol compared to Red-Al. For instance, intramolecular hydride delivery from a triacetoxyborohydride intermediate can lead to high syn selectivity, while other specialized reagents can favor the anti isomer.[14]

Troubleshooting and Field-Proven Insights

  • Low Yield:

    • Cause: Incomplete reaction or decomposition of the product.

    • Solution: Ensure all reagents and solvents are anhydrous. Check the activity of the Red-Al solution. Consider increasing the reaction time or the amount of Red-Al.

  • Poor Diastereoselectivity:

    • Cause: This is an inherent challenge with Red-Al for β-hydroxy ketone reductions.

    • Solution: Ensure the reaction is carried out at a consistently low temperature. Use a non-coordinating solvent. If high diastereoselectivity is crucial, consider alternative reducing agents as indicated in Table 1.

  • Difficult Work-up:

    • Cause: Formation of gelatinous aluminum salts.

    • Solution: The use of Rochelle's salt is highly recommended as it chelates the aluminum salts and facilitates a cleaner phase separation. Allow sufficient time for the chelation to complete.

Conclusion

Red-Al is a powerful and convenient reducing agent for a wide array of functional groups. While it exhibits excellent chelation-controlled diastereoselectivity in the reduction of protected α-hydroxy ketones to afford anti-1,2-diols, its application for the analogous reduction of β-hydroxy ketones to 1,3-diols is hampered by poor stereocontrol.[3][9] This is likely due to the less favorable energetics and geometry of the six-membered chelated transition state compared to the five-membered analog. Researchers and drug development professionals seeking to synthesize 1,3-diols with high diastereomeric purity should be aware of this limitation and may need to explore alternative, more selective reducing agents. Nevertheless, understanding the principles of chelation control and the factors influencing the outcome of Red-Al reductions is essential for the rational design of synthetic strategies.

References

  • Bajwa, N., & Jennings, M. P. (2008). An Efficient 1,2-Chelation-Controlled Reduction of Protected Hydroxy Ketones via Red-Al. The Journal of Organic Chemistry, 73(9), 3638–3641. [Link]

  • Synthetika. (n.d.). Synhydrid ; Vitride ; Sodium bis(2-methoxyethoxy)aluminium hydride - 60% - SAFER LAH ALTERNATIVE. Retrieved from [Link]

  • Wikipedia. (2023, December 2). Sodium bis(2-methoxyethoxy)aluminium hydride. In Wikipedia. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). An efficient 1,2-chelation-controlled reduction of protected hydroxy ketones via Red-Al. Retrieved from [Link]

  • NPTEL. (n.d.). 2.1.3 Sodium bis(2-Methoxyethoxy)aluminum Hydride (SMEH) [NaAlH2(OCH2CH2OMe)2]. Retrieved from [Link]

  • ACS Publications. (2008). An Efficient 1,2-Chelation-Controlled Reduction of Protected Hydroxy Ketones via Red-Al. The Journal of Organic Chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Red-Al, Sodium bis(2-methoxyethoxy)aluminumhydride. Retrieved from [Link]

  • Lindsay-Scott, P. (2007). Selective Reduction of β-Hydroxy Ketones. University of Bristol. Retrieved from [Link]

  • IIT Madras. (2021, November 11). Reductions with Red-Al, and Luche Reductions [Video]. YouTube. [Link]

  • ResearchGate. (n.d.). Sodium bis(2-methoxyethoxy)aluminum hydride (SMEAH, Red-Al®). Retrieved from [Link]

  • Burke, S. D., Fobare, W. F., & Pacofsky, G. J. (1983). Chelation control of enolate geometry. Acyclic diastereoselection via the enolate Claisen rearrangement. The Journal of Organic Chemistry, 48(26), 5221–5229. [Link]

  • Kim, H., et al. (2023). Non-chelation control in allylations of α-oxy ketones using group-14 allylatranes. Nature Communications, 14(1), 1-9. [Link]

  • Michigan State University Department of Chemistry. (n.d.). Asymmetric Induction. Retrieved from [Link]

  • Chem-Station. (2017, May 23). Red-Al. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Reduction of Aldehydes and Ketones. Retrieved from [Link]

  • Kwan, E. E. (n.d.). Acyclic Stereocontrol. Harvard University. Retrieved from [Link]

  • University of Birmingham. (n.d.). II Reduction Reactions. Retrieved from [Link]

Sources

Application Note: Red-Al® in the Total Synthesis of Complex Natural Products

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Scientists, and Drug Development Professionals Content Type: Technical Application Note & Standardized Protocols

Executive Summary

As a Senior Application Scientist navigating late-stage functionalization and scale-up campaigns, a recurring challenge in total synthesis is the reliable, stereoselective reduction of alkynes and the regioselective opening of epoxides. While Lithium Aluminum Hydride (LAH) is a classic textbook answer, its highly pyrophoric nature and strict requirement for ethereal solvents make it a significant liability in advanced drug development.

Red-Al (Sodium bis(2-methoxyethoxy)aluminum hydride, SMEAH) provides a superior alternative. Supplied as a highly soluble, thermally stable solution in toluene, Red-Al offers exceptional operational flexibility. Beyond safety, its unique coordination chemistry allows for highly directed, intramolecular hydride deliveries that are indispensable for synthesizing complex natural products.

Mechanistic Insights & Causality

In total synthesis, reagents are not chosen arbitrarily; they are selected based on their predictable transition states. The utility of Red-Al is driven by its ability to covalently tether to substrates bearing free hydroxyl groups, transforming an intermolecular reduction into a highly controlled intramolecular event.

A. Stereoselective Reduction of Propargylic Alcohols

Red-Al reduces propargylic alcohols to (E)-allylic alcohols with near-perfect stereoselectivity. The Causality: The free hydroxyl group of the substrate reacts with Red-Al, evolving hydrogen gas and forming an alkoxyaluminate intermediate. This covalently tethers the aluminum hydride species to the substrate, forcing an intramolecular, syn-delivery of the hydride across the alkyne. Subsequent aqueous hydrolysis of the resulting vinylaluminate intermediate replaces the aluminum with a proton, retaining the trans (E) geometry of the alkene.

PropargylicReduction A Propargylic Alcohol (Substrate) B Alkoxyaluminate Intermediate A->B + Red-Al (- H2) C trans-Vinylaluminate (Intramolecular Hydride Shift) B->C syn-addition D (E)-Allylic Alcohol (Product) C->D Hydrolysis (H2O/H+)

Fig 1: Mechanism of Red-Al mediated trans-selective reduction of propargylic alcohols.

B. Regioselective Epoxide Ring-Opening

When targeting 1,3-diols from epoxy alcohols, Red-Al is the premier choice. The Causality: The aluminum center coordinates tightly to the free hydroxyl group of the epoxy alcohol. This coordination directs the hydride attack strictly to the proximal C3 position of the epoxide (rather than the sterically similar C2 position), breaking the C-O bond with exceptional regioselectivity to form the 1,3-diol.

EpoxideOpening E Epoxy Alcohol (Substrate) F Al-Coordination Complex (Red-Al binding to -OH) E->F Red-Al / THF G Regioselective Hydride Delivery (Attack at C3) F->G Intramolecular H 1,3-Diol (>20:1 Regioselectivity) G->H Aqueous Quench

Fig 2: Directed regioselective opening of epoxy alcohols to 1,3-diols using Red-Al.

Case Studies in Total Synthesis

Case Study 1: Total Synthesis of Strongylodiols H and I In the synthesis of the diacetylenic diol natural products Strongylodiols H and I, the trans-selective reduction of an intermediate alkyne was cleanly achieved using Red-Al as a hydride-transfer reagent. This highly controlled step furnished the required (E)-allylic alcohol in an excellent 95% yield, setting the stage for downstream coupling[1].

Case Study 2: Total Synthesis of Marineosin A & (R)-Rugulactone During the synthesis of the spiroaminal model of Marineosin A, directed opening of an epoxide was required to build the core architecture. Red-Al afforded the desired 1,3-diol in 79% yield with a >20:1 regioselectivity over the undesired 1,2-diol congener[2]. Similarly, in the total synthesis of the bioactive compound (R)-Rugulactone, Red-Al was utilized to open an epoxy alcohol, delivering the chiral 1,3-diol precursor essential for constructing the target's lactone core[3].

Quantitative Data Presentation

To justify the selection of Red-Al in your synthetic routes, consult the following comparative matrix of common hydride reducing agents.

ReagentActive SpeciesDelivery SolventPropargylic ReductionEpoxide Opening (Directed)Safety / Pyrophoricity
Red-Al [AlH₂(OCH₂CH₂OCH₃)₂]⁻Toluene, THFHighly trans (E)-selectiveExcellent (1,3-diol preference)Non-pyrophoric, thermally stable
LAH [AlH₄]⁻Et₂O, THF (Strict)trans (E)-selectiveModerate (Mixtures common)Highly pyrophoric, moisture sensitive
DIBAL-H AlH(i-Bu)₂Hexanes, Toluene, DCMGenerally unreactivePoor (Often requires Lewis acid)Pyrophoric neat, safer in solution

Experimental Protocols

The following protocols are designed as self-validating systems, ensuring that researchers can verify reaction progression and safely isolate products without yield-destroying emulsions.

Protocol A: Stereoselective Reduction of Propargylic Alcohols

Objective: Conversion of an alkyne to an (E)-alkene via directed hydride delivery.

  • Preparation: Flame-dry a round-bottom flask under inert gas (Ar/N₂). Dissolve the propargylic alcohol substrate (1.0 eq) in anhydrous THF to achieve a 0.1 M concentration. Cool the solution to -20 °C using a dry ice/ethylene glycol bath.

  • Reagent Addition: Syringe in Red-Al (60 wt.% in toluene, 2.5 eq) dropwise over 15 minutes. Causality: Excess Red-Al is required because the first equivalent is entirely consumed to deprotonate the hydroxyl group, forming the crucial alkoxyaluminate directing intermediate and evolving hydrogen gas.

  • Reaction Progression & Self-Validation: Allow the reaction to stir at -20 °C for 2 hours, then slowly warm to room temperature. Monitor via TLC. Validation Check: To accurately assess progress, withdraw a 50 µL aliquot, quench into 0.5 mL of 1M HCl, extract with EtOAc, and spot. The complete disappearance of the alkyne confirms conversion to the vinylaluminate intermediate.

  • Quenching (Critical Step): Cool the flask to 0 °C. Carefully add a saturated aqueous solution of Rochelle's salt (Potassium sodium tartrate) dropwise until gas evolution ceases, then add a volume equal to the reaction solvent. Causality: Red-Al produces robust, unfilterable aluminum emulsions upon aqueous workup. Rochelle's salt chelates the aluminum ions, breaking the emulsion and yielding two clear, easily separable phases.

  • Isolation: Stir vigorously for 1-2 hours until the layers are distinctly separated. Extract the aqueous layer with EtOAc (3x). Wash combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Protocol B: Regioselective Opening of Epoxy Alcohols to 1,3-Diols

Objective: Intramolecularly directed cleavage of an epoxide to yield a 1,3-diol.

  • Preparation: In a flame-dried flask under Ar, dissolve the epoxy alcohol substrate (1.0 eq) in anhydrous THF (0.1 M). Cool the reaction vessel to 0 °C.

  • Reagent Addition: Add Red-Al (60 wt.% in toluene, 1.5 - 2.0 eq) dropwise. Causality: The initial equivalent forms the aluminum-alkoxide complex. The spatial proximity of the tethered aluminum hydride to the epoxide oxygen strictly dictates attack at the C3 position, preventing the formation of the 1,2-diol isomer[2].

  • Reaction Progression & Self-Validation: Stir at 0 °C for 1 hour, then warm to room temperature for 3-4 hours. Validation Check: Monitor via TLC. The highly polar 1,3-diol product will appear significantly lower (lower Rf) on the silica plate than the starting epoxy alcohol.

  • Quenching: Cool to 0 °C. Quench carefully with a 10% aqueous citric acid solution. Causality: Citric acid provides both the protons necessary for the hydrolysis of the aluminate complex and the chelation required to prevent aluminum hydroxide emulsion formation.

  • Isolation: Extract the aqueous phase with EtOAc (3x). Wash the combined organic layers with saturated NaHCO₃, then brine. Dry over MgSO₄, filter, and concentrate under reduced pressure.

References

1.[2] Towards the Total Synthesis of Marineosin A: Construction of the Macrocyclic Pyrrole and an Advanced, Functionalized Spiroaminal Model - PMC (NIH) - 2 2.[1] Stereoselective total synthesis and structural revision of the diacetylenic diol natural products strongylodiols H and I - PMC (NIH) - 1 3.[3] A Facile Stereoselective Total Synthesis of (R)-Rugulactone - PMC (NIH) - 3

Sources

Application Note: Chemoselective Partial Reduction of Lactones to Lactols Utilizing Modified Red-Al Reagents

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

The partial reduction of lactones to lactols (cyclic hemiacetals) is a critical transformation in the synthesis of complex natural products, nucleosides, and active pharmaceutical ingredients (APIs)[1]. While Diisobutylaluminum hydride (DIBAL-H) remains the traditional reagent of choice for this conversion, it presents significant challenges during process scale-up. DIBAL-H typically requires strict cryogenic conditions (–78 °C) to prevent over-reduction to the corresponding diol, and its handling is complicated by its pyrophoric nature.

Sodium bis(2-methoxyethoxy)aluminum hydride (SMEAH), commercially known as Red-Al® or Vitride®, is a highly soluble, non-pyrophoric alternative. In its unmodified state, Red-Al is a potent di-hydride donor that aggressively reduces lactones completely to diols[2]. However, by stoichiometrically modifying Red-Al with secondary amines (e.g., pyrrolidine) or alcohols (e.g., ethanol), researchers can precisely attenuate its reactivity[3][4]. This Application Note details the mechanistic principles, comparative advantages, and validated protocols for utilizing modified Red-Al in chemoselective lactone reductions.

Mechanistic Insights: The Causality of Reagent Modification

To understand why modified Red-Al successfully halts reduction at the lactol stage, we must examine the kinetics of the tetrahedral aluminate intermediate.

Unmodified Red-Al (


) delivers two equivalents of hydride. Upon the first hydride transfer to the lactone carbonyl, a tetrahedral hemiacetal-aluminate complex is formed. If this intermediate is unstable, the ring opens to an aldehyde/alkoxide species, which is immediately attacked by the second hydride to form an unwanted diol[5].

The Role of Modification: By pre-reacting Red-Al with exactly one equivalent of an additive like ethanol or pyrrolidine, the reagent is converted into a mono-hydride species (e.g.,


)[4]. This modification achieves two critical mechanistic goals:
  • Steric Shielding: The incorporation of a bulky amido or alkoxide ligand physically stabilizes the tetrahedral intermediate, preventing it from collapsing into the open-chain form prior to the aqueous quench.

  • Electronic Attenuation: The electron-withdrawing nature of the modifying ligands reduces the nucleophilicity of the remaining hydride. This electronic dampening allows the reaction to be conducted at much milder temperatures (–15 °C to 0 °C) without risking over-reduction[1][3].

Reaction Pathway Visualization

Pathway Lactone Lactone (Substrate) Tetrahedral Stable Tetrahedral Aluminate Complex Lactone->Tetrahedral Nucleophilic Attack (-15°C) ModRedAl Modified Red-Al (Mono-hydride) ModRedAl->Tetrahedral Hydride Transfer Lactol Lactol (Target Hemiacetal) Tetrahedral->Lactol Aqueous Quench (Rochelle Salt) Diol Diol (Over-reduction) Tetrahedral->Diol Ring Collapse & 2nd Hydride Attack

Mechanistic pathway: Stabilization of the tetrahedral intermediate by modified Red-Al prevents diols.

Comparative Reagent Profiling

When designing a synthetic route, selecting the appropriate hydride donor is paramount. The table below summarizes the operational parameters of common reducing agents for lactone-to-lactol conversions.

Reducing AgentOperating TempEquivalents RequiredOver-reduction RiskScalability & Handling Profile
DIBAL-H –78 °C1.0 – 1.1High (if temp rises)Poor (Strict cryogenic and anhydrous needs)
LiAlH(Ot-Bu)₃ –78 °C to 0 °C1.0 – 1.5LowModerate (Bulky, low atom-economy)
Unmodified Red-Al –78 °C0.5Very HighModerate (Non-pyrophoric, but highly aggressive)
Modified Red-Al –15 °C to 0 °C 1.1 – 1.2 Low Excellent (Mild cooling, stable intermediate)

Experimental Protocols

The following self-validating protocols are designed to ensure high yield and reproducibility. Safety Note: While Red-Al is not spontaneously flammable in air, it reacts vigorously with moisture to liberate hydrogen gas. All preparations must be conducted under an inert atmosphere (Argon or Nitrogen).

Protocol A: Preparation of Pyrrolidine-Modified Red-Al ("Red-Alp")

This modification is highly effective for the direct reduction of sterically hindered lactones and lactams[4].

  • Purge a flame-dried, round-bottom flask with Argon.

  • Transfer 10.0 mL of commercially available Red-Al solution (65 wt% in toluene, approx. 32.8 mmol) into the flask.

  • Dilute the reagent with 10.0 mL of anhydrous toluene and cool the mixture to 0 °C using an ice-water bath.

  • Using a syringe pump, add 2.73 mL of anhydrous pyrrolidine (32.8 mmol, 1.0 eq) dropwise over 15 minutes. Caution: This step is exothermic and evolves hydrogen gas.

  • Stir the resulting solution at 0 °C for 30 minutes. The resulting amido-aluminate complex (

    
    ) is now ready for immediate use.
    
Protocol B: Preparation of Ethanol-Modified Red-Al

An alternative modification that utilizes readily available alcohols, ideal for standard aliphatic lactones[3].

  • Follow steps 1-3 from Protocol A to prepare a diluted Red-Al solution at 0 °C.

  • Dropwise, add 1.91 mL of absolute anhydrous ethanol (32.8 mmol, 1.0 eq) over 15 minutes.

  • Stir at 0 °C for 30 minutes to ensure complete formation of the mono-ethoxy complex.

Protocol C: General Procedure for Partial Reduction of Lactones

This procedure leverages the attenuated reactivity of the modified reagent to operate at scalable temperatures[1].

  • Dissolve the target lactone (20.0 mmol) in 40 mL of anhydrous dichloromethane (DCM) or toluene.

  • Cool the lactone solution to –15 °C using an ethylene glycol/dry ice bath. Note: Operating at –15 °C rather than –78 °C drastically reduces energy burdens on a process scale.

  • Slowly transfer the freshly prepared modified Red-Al solution (1.1 to 1.2 eq of active hydride) to the lactone solution via a dropping funnel or syringe pump over 30–45 minutes. Maintain the internal reaction temperature below –10 °C.

  • Monitor the reaction progress via TLC or in-process HPLC. Complete conversion is typically observed within 1 to 2 hours.

  • Critical Quench: Once complete, quench the reaction at –15 °C by the slow, cautious addition of 20 mL of a saturated aqueous solution of sodium potassium tartrate (Rochelle salt).

  • Remove the cooling bath and vigorously stir the biphasic mixture at room temperature for 1 to 2 hours. Causality: Aluminum hydrides form gelatinous aluminum hydroxide precipitates upon aqueous quenching, which trap the product. Rochelle salt chelates the aluminum into water-soluble aluminate-tartrate complexes, breaking the emulsion and ensuring clean phase separation.

  • Extract the aqueous layer with DCM (2 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous

    
    , and concentrate under reduced pressure to yield the crude lactol.
    

Troubleshooting & Analytical Validation

  • Incomplete Conversion: If unreacted lactone persists after 2 hours, the modified Red-Al may have degraded due to adventitious moisture during preparation. Ensure all solvents are strictly anhydrous (Karl Fischer titration < 50 ppm

    
    ).
    
  • Presence of Diol (Over-reduction): Over-reduction typically occurs if the internal temperature spikes above 0 °C during the reagent addition, causing premature collapse of the tetrahedral intermediate. Ensure the addition rate is strictly controlled.

  • NMR Analysis: Lactols exist in an equilibrium between the closed cyclic hemiacetal and the open hydroxy-aldehyde form. When validating the product via

    
    -NMR, expect to see characteristic anomeric protons (typically between 
    
    
    
    4.5 - 5.5 ppm) and potentially a minor aldehyde proton signal (near
    
    
    9.5 - 10.0 ppm) depending on the solvent and ring size[5].

References

  • Wang, P., et al. (2008). Preparation of nucleosides ribofuranosyl pyrimidines. US Patent US20080139802A1.
  • Clive, D. L. J., et al. (2001). Total synthesis of (±)-halichlorine, (±)-pinnaic acid, and (±)-tauropinnaic acid. Proceedings of the National Academy of Sciences (PNAS), 98(20), 10986-10991. URL: [Link]

  • Science of Synthesis. (2007). Product Class 17: Acyclic Hemiacetals, Lactols, and Carbonyl Hydrates. Thieme Chemistry. URL: [Link]

  • Royal Society of Chemistry. (2022). Reduction and Oxidation of Carbonyl Compounds and Derivatives. RSC Books. URL: [Link]

Sources

Red-Al Mediated Deprotection of Tosyl Groups: A Practical Guide to a Powerful Transformation

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for Researchers and Development Scientists

Introduction: The Challenge of the Robust Tosyl Group

In the intricate world of multi-step organic synthesis, the strategic use of protecting groups is paramount. The p-toluenesulfonyl (tosyl or Ts) group is a stalwart protector for amines and alcohols, prized for its ability to endure a wide array of reaction conditions due to its electronic and steric properties.[1][2] This robustness, however, presents a significant challenge: its removal often necessitates harsh conditions, such as strongly acidic or dissolving metal reductions, which can compromise sensitive functionalities elsewhere in the molecule.[1][2][3]

This guide details the application of Sodium bis(2-methoxyethoxy)aluminum hydride, commonly known as Red-Al®, as a superior reagent for the cleavage of tosyl groups.[4][5] Red-Al emerges as a highly effective solution, particularly for the challenging deprotection of N-tosylamides.[6] Compared to other powerful hydrides like lithium aluminum hydride (LAH), Red-Al offers significant practical advantages, including high solubility in aromatic solvents like toluene, thermal stability up to 200°C, and a non-pyrophoric nature, enhancing its safety profile and ease of handling.[6][7][8] This application note provides a deep dive into the mechanism, scope, and practical execution of this essential transformation.

Core Principle: The Mechanism of Reductive Cleavage

The deprotection proceeds via a nucleophilic attack of a hydride ion (H⁻) from the Red-Al complex onto the electron-deficient sulfur atom of the tosyl group. This attack leads to the cleavage of the sulfur-nitrogen (in sulfonamides) or sulfur-oxygen (in tosylates) bond. The driving force is the formation of a stable aluminum sulfinate species and the liberation of the free amine or alcohol upon workup.

Red-Al Deprotection Mechanism cluster_2 Intermediate Complex Substrate R₂N-Ts Complex [R₂N-S(O₂)-Tol...H-Al⁻H(OR')₂] Substrate->Complex Hydride Attack on Sulfur RedAl Na⁺ [AlH₂(OR')₂]⁻ Amine R₂NH (after workup) Complex->Amine S-N Bond Cleavage Byproduct Tol-SO₂⁻ Al⁺H(OR')₂

Caption: Proposed mechanism of N-tosyl group cleavage by Red-Al.

Application Scope & Chemoselectivity

A critical aspect of employing Red-Al is understanding its potent reducing power. While it is an excellent reagent for tosyl group removal, it will readily reduce a wide range of other functional groups.[6] This can be a strategic advantage for tandem reactions or a challenge requiring careful planning. The following table summarizes its compatibility with common functional groups.

Functional GroupReactivity with Red-AlOutcome & Comments
Aldehydes & Ketones HighReduced to primary/secondary alcohols.[4]
Esters & Lactones HighReduced to primary alcohols or diols.[4]
Carboxylic Acids HighReduced to primary alcohols.
Amides (Primary, Secondary, Tertiary) HighReduced to corresponding amines.[6]
Nitriles HighReduced to primary amines.[6]
Epoxides HighRing-opened to form alcohols.[5][8]
Alkenes & Alkynes Generally LowTypically unreactive unless activated (e.g., α,β-unsaturated systems).
Nitro Groups (Aromatic) HighCan be reduced to various states (azoxy, azo) depending on conditions.[6]
Alkyl/Aryl Halides ModerateCan be reduced to hydrocarbons, but often slower than carbonyl reductions.[9]
Silyl Ethers (e.g., TBDMS, TIPS) LowGenerally stable, making them compatible protecting groups.
Benzyl Ethers (Bn) ModerateCan be cleaved under more forcing conditions (e.g., reflux).[10]

Expert Insight: The high reactivity of Red-Al necessitates a synthetic strategy where the tosyl group is one of the last protecting groups to be removed, or where other reducible groups are intended to be transformed simultaneously. If chemoselectivity is required, consider alternative, milder deprotection methods.

Master Protocol: Red-Al Deprotection of an N-Tosylamine

This protocol provides a reliable, general procedure for the deprotection of a secondary N-tosylamine. Adjustments to stoichiometry, temperature, and reaction time may be necessary based on the specific substrate.

Safety First:

  • Reagent Hazard: Red-Al® (typically supplied as a ~65 wt. % solution in toluene) is moisture-sensitive and reacts exothermically with water.[8] Always handle it under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents and techniques.

  • Personal Protective Equipment (PPE): Wear a flame-retardant lab coat, safety glasses, and appropriate chemical-resistant gloves.

  • Byproduct Toxicity: The reaction workup produces 2-methoxyethanol, which is toxic.[11] Handle the aqueous waste appropriately.

Experimental_Workflow Setup 1. Inert Atmosphere Setup (Flask, Septum, N₂/Ar line) Substrate 2. Dissolve Substrate (Anhydrous Toluene/THF) Setup->Substrate Cooling 3. Cool to 0°C (Ice-Water Bath) Substrate->Cooling Addition 4. Slow Addition of Red-Al (Dropwise via Syringe) Cooling->Addition Reaction 5. Reaction (Warm to RT or Reflux, Monitor by TLC) Addition->Reaction Quench 6. Careful Quench at 0°C (Slow addition of NaOH(aq)) Reaction->Quench When complete Workup 7. Aqueous Workup (Phase Separation, Extraction) Quench->Workup Purify 8. Purification (Drying, Concentration, Chromatography) Workup->Purify

Caption: Standard workflow for Red-Al mediated tosyl deprotection.

Materials:

  • N-Tosyl substrate (1.0 equiv)

  • Red-Al® solution (~65 wt. % in toluene, 3.0-5.0 equiv)

  • Anhydrous Toluene or Tetrahydrofuran (THF)

  • 1 M Sodium Hydroxide (NaOH) solution

  • Saturated Sodium Chloride (brine) solution

  • Ethyl Acetate (or other suitable extraction solvent)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica Gel for chromatography

Step-by-Step Procedure:

  • Reaction Setup: Equip a flame-dried, round-bottomed flask with a magnetic stir bar and a rubber septum. Purge the flask with dry nitrogen or argon.

  • Substrate Preparation: Dissolve the N-tosyl substrate (1.0 equiv) in anhydrous toluene (or THF) to a concentration of approximately 0.1-0.2 M.

  • Cooling: Place the flask in an ice-water bath and cool the solution to 0°C.

  • Reagent Addition: While stirring vigorously, add the Red-Al solution (3.0-5.0 equiv) dropwise via syringe. Causality: A slow, controlled addition is crucial to manage the initial exotherm and prevent side reactions.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. For more robust substrates, the mixture may be heated to reflux (e.g., 80-110°C in toluene) to drive the reaction to completion.[6] Monitor the disappearance of the starting material by Thin Layer Chromatography (TLC).

  • Quenching the Reaction: Once the reaction is complete, cool the flask back down to 0°C in an ice-water bath. This is a critical step. Quench the excess Red-Al by adding 1 M NaOH solution very slowly and dropwise. An initial vigorous evolution of hydrogen gas will occur.[11] Continue the addition until the gas evolution ceases and the greyish mixture forms a clear organic layer and a manageable slurry of aluminum salts. Expertise: Unlike the Fieser workup for LAH, a simple quench with aqueous base is often sufficient for Red-Al, as the 2-methoxyethoxy byproducts aid in solubilizing the aluminum salts in the aqueous phase.[12]

  • Workup and Extraction:

    • Transfer the entire mixture to a separatory funnel.

    • Separate the organic layer.

    • Extract the aqueous layer two more times with ethyl acetate.

    • Combine all organic layers and wash with water, followed by a wash with saturated brine to aid in phase separation.

  • Purification:

    • Dry the combined organic phase over anhydrous MgSO₄ or Na₂SO₄.

    • Filter the drying agent and concentrate the filtrate under reduced pressure.

    • Purify the resulting crude product by flash column chromatography on silica gel to yield the pure deprotected amine.

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Incomplete Reaction / Stalled 1. Insufficient Red-Al. 2. Reaction temperature too low. 3. Poor quality (degraded) Red-Al reagent.1. Add another equivalent of Red-Al and continue monitoring. 2. Increase the reaction temperature; reflux in toluene if necessary. 3. Use a fresh bottle of reagent; titrate to determine the active hydride concentration.
Low Yield of Desired Product 1. Over-reduction of other functional groups. 2. Product is water-soluble and lost during workup. 3. Emulsion formation during workup, trapping product.1. Run the reaction at a lower temperature (0°C to RT). 2. Perform a back-extraction of the aqueous layers or use continuous liquid-liquid extraction. 3. Add more brine during the wash step; filter the entire mixture through Celite® before separation.
Multiple Unidentified Byproducts 1. Reaction run at too high a temperature. 2. Substrate contains multiple reducible functional groups. 3. Uncontrolled quench leading to product degradation.1. Reduce the reaction temperature. 2. Re-evaluate the synthetic strategy; protect other sensitive groups if necessary. 3. Ensure the quench is performed slowly and at 0°C.
Difficult Workup (Gelatinous Precipitate) Incomplete hydrolysis of aluminum salts.Add more 1 M NaOH or a saturated solution of Rochelle's salt (potassium sodium tartrate) and stir vigorously for 1-2 hours to break up the emulsion/precipitate.[13]

References

  • SDMA (Synhydrid, Red-Al, Vitride): A Chemoselective and Safe Solution for Reduction Reactions. Organic Process Research & Development. Available at: [Link]

  • Sustainable Approaches for the Protection and Deprotection of Functional Groups. National Center for Biotechnology Information. Available at: [Link]

  • 13.10: Protecting Groups in Organic Synthesis. Chemistry LibreTexts. Available at: [Link]

  • Red-Al sodium bis(2-methoxyeth | 196193-250G. SLS. Available at: [Link]

  • Sodium bis(2-methoxyethoxy)aluminium hydride. Wikipedia. Available at: [Link]

  • Red-Al, Sodium bis(2-methoxyethoxy)aluminumhydride. Organic Chemistry Portal. Available at: [Link]

  • Tosyl group. Wikipedia. Available at: [Link]

  • Reduction of Nitrostyrenes with Red-Al (Vitride). designer-drug.com. Available at: [Link]

  • Reductions in Organic Synthesis. Recent Advances and Practical Applications. DOKUMEN.PUB. Available at: [Link]

  • Red-Al®: a versatile reducing agent. YouTube. Available at: [Link]

  • Preparation of N-(2-alkoxyvinyl)sulfonamides from N-tosyl-1,2,3-triazoles and Subsequent Conversion to Substituted Phthalans and Phenethylamines. National Center for Biotechnology Information. Available at: [Link]

  • Magic Formulas: Fieser Workup (LAH and DiBAL). University of Rochester Department of Chemistry. Available at: [Link]

  • Sodium bis(2-methoxyethoxy)aluminum hydride (SMEAH, Red-AlÃ'). ResearchGate. Available at: [Link]

Sources

Stereoselective Reduction of Ketones with Red-Al: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The stereoselective reduction of carbonyl moieties is a foundational transformation in the multistep synthesis of complex active pharmaceutical ingredients (APIs) and natural products. While substrate-controlled 1,2-asymmetric induction frequently relies on zinc borohydride (


) to achieve high diastereomeric ratios (dr) via chelation control, 

suffers from poor shelf stability, lack of commercial availability, and incompatibility with ethereal solvents[1].

Sodium bis(2-methoxyethoxy)aluminum hydride (SMEAH), commercially known as Red-Al , has emerged as a highly efficient, shelf-stable alternative for the 1,2-chelation-controlled reduction of acyclic acetal-protected


-hydroxy ketones[2]. Provided as a 70% w/w solution in toluene, Red-Al is non-pyrophoric, highly soluble in organic solvents, and capable of delivering anti-1,2-diols with exceptional diastereoselectivity (dr up to 20:1) and chemical yields exceeding 90%[1][3].

Mechanistic Rationale: The Chelation-Control Paradigm

The causality behind Red-Al's stereoselectivity lies in the formation of a rigid transition state governed by the sodium counterion. When an


-alkoxy ketone (protected with acyclic acetals such as MOM, MEM, SEM, or BOM) is exposed to Red-Al in a non-coordinating solvent, the sodium cation chelates both the carbonyl oxygen and the ether oxygen of the protecting group[1].

This chelation locks the substrate into a rigid five-membered ring conformation. The bulky bis(2-methoxyethoxy)aluminum hydride anion then approaches the carbonyl carbon from the less sterically hindered face (typically opposite to the largest


-substituent), resulting in the highly favored formation of the anti-1,2-diol[1][2].

Crucial Solvent Effects: The choice of solvent dictates the success of this mechanism. Solvents like dichloromethane (


) or toluene preserve the chelation complex. Conversely, Lewis basic solvents like tetrahydrofuran (THF) or dimethoxyethane (DME) actively compete with the substrate for sodium cation coordination, disrupting the rigid transition state and drastically reducing diastereoselectivity[2].

G A α-Alkoxy Ketone (Flexible State) B Na+ Chelation (Rigid 5-Membered Ring) A->B Non-coordinating Solvent (CH2Cl2) C Red-Al Hydride Attack (Less Hindered Face) B->C Substrate Control D anti-1,2-Diol (Major Product, dr > 10:1) C->D Favored Pathway E syn-1,2-Diol (Minor Product) C->E Disfavored Pathway

Mechanistic logic of Red-Al mediated 1,2-chelation-controlled reduction of α-alkoxy ketones.

Quantitative Performance Data

The following table summarizes the expected stereochemical outcomes when utilizing Red-Al for the reduction of various protected ketones. Acyclic acetals consistently outperform cyclic protecting groups (like THP) due to superior conformational flexibility prior to chelation[2].

Substrate TypeProtecting GroupSolventYield (%)Diastereomeric Ratio (anti:syn)

-Hydroxy Ketone (Aromatic)
MOM

96%20:1

-Hydroxy Ketone (Aromatic)
MEM

95%15:1

-Hydroxy Ketone (Saturated)
MOM

80%12:1

-Hydroxy Ketone (Acetylenic)
MOM

71%8:1

-Hydroxy Ketone
MOM

89%1:2 (Poor Selectivity)

-Hydroxy Ketone (Aromatic)
MOMTHF>85%< 3:1 (Chelation Disrupted)

Data derived from the stereoselective reduction studies by Bajwa and Jennings (2008)[1][2].

Standard Operating Procedure (SOP): Stereoselective Reduction

This protocol is designed as a self-validating system. In-process checks are embedded to ensure that the mechanistic prerequisites (anhydrous conditions, temperature control, and proper quenching) are met at every stage.

Materials Required:
  • Substrate: MOM-protected

    
    -hydroxy ketone (1.0 equiv)
    
  • Reagent: Red-Al (Sodium bis(2-methoxyethoxy)aluminum hydride), 70% w/w in toluene (1.5 equiv)

  • Solvent: Anhydrous

    
     (distilled over 
    
    
    
    )
  • Quenching Agent: Saturated aqueous Potassium Sodium Tartrate (Rochelle's salt)

Step-by-Step Methodology:
  • Reaction Setup & Validation:

    • Flame-dry a round-bottom flask equipped with a magnetic stir bar under a continuous stream of Argon.

    • Dissolve the MOM-protected

      
      -hydroxy ketone (1.0 mmol) in anhydrous 
      
      
      
      (10 mL) to achieve a 0.1 M concentration.
    • Self-Validation Check: Perform a Karl Fischer titration on the solvent batch prior to addition. Moisture levels must be <50 ppm. Excess moisture will prematurely hydrolyze Red-Al, generating

      
       gas and altering the stoichiometry, which degrades the dr.
      
  • Thermal Equilibration:

    • Submerge the reaction flask in a dry ice/acetone bath and allow the internal temperature to equilibrate to -78 °C for 15 minutes.

  • Red-Al Addition:

    • Using a gas-tight syringe, add Red-Al (1.5 mmol, ~0.45 mL of 70% toluene solution) dropwise down the inner wall of the flask over 5 minutes.

    • Self-Validation Check: Monitor for effervescence. Vigorous bubbling indicates the presence of adventitious water. The reaction mixture should remain homogenous and clear.

  • Reaction Monitoring:

    • Stir the mixture at -78 °C for 2 to 4 hours.

    • Self-Validation Check: After 2 hours, extract a 50

      
      L aliquot, quench it in 0.5 mL of saturated 
      
      
      
      , extract with ethyl acetate, and spot on a TLC plate (UV and Anisaldehyde stain). The reaction is complete when the less polar ketone spot is fully consumed.
  • Quenching and Emulsion Resolution:

    • While still at -78 °C, cautiously add 5 mL of saturated aqueous Rochelle's salt solution.

    • Remove the cooling bath and allow the mixture to warm to room temperature (20 °C).

    • Self-Validation Check: Initially, a thick, white aluminum gel (emulsion) will form. Stir vigorously for 1 to 2 hours. The quench is only complete when the emulsion entirely breaks, yielding two sharply defined, clear liquid phases. Do not proceed to extraction until the phases are entirely transparent.

  • Extraction and Isolation:

    • Transfer to a separatory funnel. Extract the aqueous layer with

      
       (
      
      
      
      mL).
    • Wash the combined organic layers with brine (15 mL), dry over anhydrous

      
      , filter, and concentrate under reduced pressure.
      
    • Purify the crude anti-1,2-diol via flash column chromatography (typically Hexanes/EtOAc).

Critical Parameters & Troubleshooting

  • Substrate Limitations: Red-Al provides excellent 1,2-asymmetric induction but fails to provide high selectivity for 1,3-diols (reductions of

    
    -hydroxy ketones) due to the entropic penalty and flexibility of forming a larger six-membered chelation ring[1].
    
  • Protecting Group Lability: Unlike strongly acidic reducing environments, Red-Al is basic. Acyclic acetals (MOM, MEM) are highly stable under these conditions. Avoid using ester-based protecting groups (e.g., acetates), as Red-Al will readily cleave them, leading to undesired side products[3][4].

  • Alternative Quenching: If Rochelle's salt is unavailable, a 1N HCl or 1N NaOH quench can be used to break the aluminum complex. However, HCl must be avoided if the substrate contains highly acid-sensitive moieties (like certain silyl ethers or highly labile acetals).

References

1. - The Journal of Organic Chemistry, ACS Publications. (Mechanistic foundation and quantitative dr/yield data). 2. - Organic Chemistry Portal. (Reagent properties, stability, and handling). 3. - Merck / Sigma-Aldrich. (Commercial specifications and general reduction scope). 4. - Wikipedia. (Historical context and steric approach control).

Sources

Application Note: Process-Scale Reduction Reactions Utilizing Vitride (SMEAH)

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Process Chemists, Chemical Engineers, and Drug Development Scientists Content Type: Technical Guide & Standard Operating Protocol (SOP)

Strategic Rationale: The Shift from LAH to Vitride in Scale-Up

For decades, Lithium Aluminum Hydride (LAH) has been the gold standard for deep reductions in organic synthesis, efficiently converting amides to amines and esters to alcohols[1]. However, transitioning LAH from the bench to pilot-plant or commercial manufacturing introduces severe process safety liabilities. LAH is a highly pyrophoric solid that reacts violently with ambient moisture, and its thermal decomposition at ~125 °C releases massive volumes of explosive hydrogen gas[2][3].

To mitigate these risks without sacrificing reductive power, process chemists utilize Sodium bis(2-methoxyethoxy)aluminum hydride (SMEAH) , commercially known as Vitride® or Red-Al® [4][5]. The causality behind Vitride's enhanced safety profile lies in its molecular structure: the 2-methoxyethoxy ligands provide steric bulk and internal coordination to the aluminum center. This dampens its reactivity toward ambient air while maintaining potent hydride donor capabilities, as detailed by4[4]. Supplied as a viscous 65–70 wt% solution in toluene, Vitride eliminates the hazards of solid handling and allows for seamless, pump-driven dosing in large-scale reactors[5][6].

Physicochemical Profiling & Safety Metrics

Understanding the physical state and thermal boundaries of your reducing agent is the first step in designing a self-validating process. Table 1 summarizes the critical parameters that make Vitride superior for large-scale operations.

Table 1: Comparative Physicochemical Data of Common Process Reducing Agents

ParameterVitride® (SMEAH)Lithium Aluminum Hydride (LAH)Diisobutylaluminum Hydride (DIBAL-H)
Physical State Viscous Liquid (65% in Toluene)Microcrystalline SolidLiquid (Neat or in solution)
Pyrophoricity Non-pyrophoric (Moisture sensitive)Highly PyrophoricPyrophoric
Thermal Stability Stable up to 205 °CDecomposes at ~125 °CDecomposes at ~150 °C
Solvent Compatibility Aromatic hydrocarbons, EthersEthers only (THF, Et₂O)Hydrocarbons, Aromatics, Ethers
Process Safety High (Pumpable, controlled quench)Low (Solid handling, H₂ evolution)Moderate (Requires cryogenic temps)

Mechanistic Insights & Reaction Design

Vitride supplies two active hydrides per molecule. When designing a reduction protocol, stoichiometry and addition order dictate chemoselectivity and safety. For a standard reduction of an ester to a primary alcohol, a minimum of 1.0 molar equivalent of Vitride is required, though 1.1–1.2 equivalents are typically employed to compensate for trace moisture in the system[2].

G Substrate Substrate (Ester/Amide) Reaction Hydride Transfer (Exothermic) Substrate->Reaction Reagent Vitride (SMEAH) in Toluene Reagent->Reaction Intermediate Al-Alkoxide Complex Reaction->Intermediate Product Target Product (Alcohol/Amine) Intermediate->Product Controlled Hydrolysis

Workflow of Vitride-mediated reduction and controlled hydrolysis.

The Quenching Conundrum: Solving Aluminum Emulsions

The most notorious challenge in aluminum hydride chemistry is the workup. A direct water quench generates intractable, gelatinous aluminum hydroxide (


) emulsions that trap the target product and make phase separation impossible[4].

The Causality of the Quench Protocol:

  • Hydride Destruction: Before introducing water, excess hydride must be neutralized without generating explosive

    
     gas. Dosing a sacrificial electrophile like ethyl acetate or acetone consumes the residual hydride safely, converting it to ethanol or isopropanol[7].
    
  • Emulsion Breaking: To dissolve the aluminum salts, the pH must be driven to extremes. Adding 15–20% aqueous NaOH converts the insoluble

    
     into highly water-soluble sodium aluminate (
    
    
    
    ), yielding a crisp organic/aqueous phase boundary[8]. For base-sensitive products, an aqueous solution of Rochelle's salt (potassium sodium tartrate) is used instead to form a soluble aluminum-tartrate coordination complex.

Workup Start End of Reaction Quench1 Step 1: Destroy Excess Hydride (Add EtOAc) Start->Quench1 Prevents H₂ gas Quench2 Step 2: Aqueous Hydrolysis Quench1->Quench2 Branch Substrate Stability? Quench2->Branch Base Base-Stable: Add 15-20% NaOH Branch->Base Yes Acid Base-Sensitive: Add Rochelle's Salt Branch->Acid No Phase Clean Phase Separation Base->Phase Acid->Phase

Decision matrix for quenching Vitride reactions at scale.

Standard Operating Protocol (SOP): Large-Scale Amide Reduction

This protocol describes a self-validating system for the multi-kilogram reduction of a secondary amide to a primary amine, utilizing in-process controls (IPC) to ensure safety and yield.

Phase 1: Reactor Preparation & Inerting
  • Purge the jacketed reactor with Nitrogen (

    
    ) for 30 minutes to create a strict inert atmosphere[2].
    
  • Charge the reactor with the amide substrate (1.0 equiv) and anhydrous toluene (5–10 volumes).

    • Causality: Toluene is the optimal solvent as Vitride is supplied in toluene. This ensures complete homogeneity and allows for higher reaction temperatures (up to 110 °C) compared to ethereal solvents like THF[5].

Phase 2: Vitride Dosing (Exotherm Management)
  • Cool the reactor internal temperature to 0–5 °C using the reactor jacket.

  • Initiate the addition of Vitride (65 wt% in toluene, 1.2 equiv) via a calibrated metering pump.

  • Control: Regulate the pump speed to maintain the internal temperature strictly below 30 °C.

    • Causality: The hydride transfer is highly exothermic. Pump-controlled dosing ensures the reaction kinetics are limited by the addition rate, preventing thermal runaway and hazardous pressure build-up[3].

Phase 3: Reaction Aging & IPC
  • Heat the reaction mixture to 60 °C and agitate for 2–4 hours.

  • Validate: Pull a sample for In-Process Control (IPC) via HPLC. The reaction is deemed complete when substrate conversion is >99%.

Phase 4: The Quench Sequence
  • Cool the reactor back to 0–5 °C.

  • Step 4a (Hydride Destruction): Slowly dose ethyl acetate (0.5 equiv relative to Vitride). Stir for 30 minutes.

    • Causality: Ethyl acetate reacts with residual hydrides to form ethanol. This safely neutralizes the reagent without the violent evolution of hydrogen gas that direct water addition would cause[7].

  • Step 4b (Emulsion Breaking): Slowly dose a 15% aqueous NaOH solution (3 volumes).

    • Causality: The strong base converts the precipitated, gel-like aluminum hydroxide intermediate into water-soluble sodium aluminate (

      
      ), ensuring a rapid and clean phase separation[8].
      
Phase 5: Isolation
  • Settle: Stop agitation and allow the layers to settle for 30 minutes.

  • Separate: Drain the lower aqueous layer (containing sodium aluminate and 2-methoxyethanol byproduct) to waste.

  • Wash & Concentrate: Wash the upper organic layer with brine (2 volumes), dry over anhydrous sodium sulfate (if required), and concentrate under reduced pressure to yield the crude amine product.

References

  • SDMA (Synhydrid, Red-Al, Vitride): A Chemoselective and Safe Solution for Reduction Reactions Source: Organic Process Research & Development (ACS Publications) URL:[Link]

  • Sodium bis(2-methoxyethoxy)aluminium hydride Source: Wikipedia URL:[Link]

  • A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction Source: ACS Publications URL:[Link]

  • Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives Source: Master Organic Chemistry URL:[Link]

  • How can we remove vitride from water soluble my compound? Source: ResearchGate URL:[Link]

  • Method of substituting formamide with vitride reduction cycle (CN103172521B)
  • In-Depth Analysis of Safety Operating Procedures and Chemical Properties of Lithium Aluminium Hydride Source: Oreate AI Blog URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Improving Diastereoselectivity in Red-Al Reductions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for diastereoselective reductions using Sodium bis(2-methoxyethoxy)aluminum hydride (Red-Al). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their reactions for enhanced diastereoselectivity. Here, we address common challenges through a detailed troubleshooting guide and frequently asked questions, grounded in mechanistic principles and practical laboratory experience.

I. Troubleshooting Guide: Low Diastereoselectivity

Experiencing a lower-than-expected diastereomeric ratio (d.r.) is a common hurdle. This guide provides a systematic approach to diagnosing and resolving these issues.

Issue: Poor Diastereoselectivity (Near 1:1 Ratio of Diastereomers)

A low diastereomeric ratio suggests that the energy difference between the transition states leading to the different diastereomers is minimal. The following steps can help amplify these differences.

Potential Cause 1: Suboptimal Reaction Temperature

Expertise & Experience: The selectivity of many chemical reactions is highly dependent on temperature. Lowering the reaction temperature can significantly enhance diastereoselectivity by favoring the transition state with the lower activation energy.

Suggested Solution:

  • Systematic Temperature Screening: Perform the reduction at a range of lower temperatures (e.g., 0 °C, -20 °C, -40 °C, and -78 °C).[1][2][3]

  • Monitoring: Carefully monitor the reaction progress at each temperature using an appropriate analytical technique like TLC or HPLC, as lower temperatures may slow the reaction rate.[4][5]

  • Analysis: Analyze the crude reaction mixture by ¹H NMR or chiral HPLC to determine the diastereomeric ratio at each temperature and identify the optimal condition.

Potential Cause 2: Inappropriate Solvent Choice

Expertise & Experience: The solvent plays a critical role in the solvation of both the substrate and the reducing agent, which can influence the reaction's stereochemical outcome.[6] For chelation-controlled reductions, the solvent's Lewis basicity is particularly important.

Suggested Solution:

  • For Chelation-Controlled Reductions:

    • Utilize Non-Coordinating Solvents: Solvents like toluene and dichloromethane (CH₂Cl₂) are optimal as they do not compete with the substrate for chelation to the aluminum center of Red-Al.[7] This rigidity in the chelated intermediate enhances facial bias.

    • Avoid Lewis Basic Solvents: Ethereal solvents such as THF and DME can coordinate to the Red-Al, disrupting the substrate-reagent chelation and leading to decreased diastereoselectivity.[7]

  • For Non-Chelation-Controlled Reductions (Felkin-Anh Model):

    • Solvent Screening: Test a range of solvents, including both coordinating (e.g., THF, diethyl ether) and non-coordinating options, to empirically determine the best system for your specific substrate.[8]

Potential Cause 3: Steric and Electronic Effects of the Substrate

Expertise & Experience: The inherent structural features of the substrate, including the size of substituents and the presence of chelating groups, are primary determinants of diastereoselectivity.

Suggested Solution:

  • Substrate Modification: If feasible, consider modifying the substrate. For instance, increasing the steric bulk of a non-chelating directing group can enhance facial shielding in a Felkin-Anh controlled reaction.[9]

  • Protecting Group Strategy: In the case of α- or β-hydroxy ketones, the choice of protecting group is critical. Acyclic acetals (e.g., MOM, MEM, SEM, BOM) are highly effective in promoting chelation and achieving high anti-selectivity in 1,2-diol synthesis.[1][7][10] In contrast, cyclic protecting groups like THP may lead to lower selectivity.[7]

II. Frequently Asked Questions (FAQs)

Q1: What is Red-Al and why is it used for diastereoselective reductions?

A1: Red-Al, or Sodium bis(2-methoxyethoxy)aluminum hydride (SMEAH), is a versatile and powerful reducing agent.[11][12] It is often compared to lithium aluminum hydride (LAH) but offers several practical advantages, including higher solubility in a wider range of organic solvents and being non-pyrophoric, making it safer to handle.[11][13] Its utility in diastereoselective reductions stems from its ability to participate in chelation control with substrates containing appropriately positioned Lewis basic groups (e.g., protected α-hydroxy ketones), leading to highly organized transition states and excellent stereocontrol.[7][14]

Q2: How does chelation control with Red-Al lead to high diastereoselectivity?

A2: Chelation control is a powerful strategy for achieving high diastereoselectivity. In the case of an α-alkoxy ketone, the aluminum atom of Red-Al can coordinate simultaneously to the carbonyl oxygen and the oxygen of the adjacent alkoxy group. This forms a rigid, five-membered cyclic intermediate. The substrate is locked in a specific conformation, and the hydride is then delivered to the carbonyl carbon from the less sterically hindered face of this chelate, resulting in a high preference for one diastereomer.[7][15]

Q3: My substrate is a β-hydroxy ketone. Can I expect high diastereoselectivity with Red-Al?

A3: Unfortunately, Red-Al typically provides low levels of diastereoselectivity in the reduction of β-hydroxy ketones to form 1,3-diols.[1][7] The formation of a stable six-membered chelate is less favorable, leading to poor stereocontrol. For the diastereoselective synthesis of 1,3-diols, alternative methods are often more successful. For instance, intramolecular hydride delivery from an initially formed alkoxyborohydride can favor anti-1,3-diols, while other methods have been developed for syn-1,3-diols.[16][17]

Q4: What are the key differences between the Felkin-Anh model and the chelation-control model in the context of Red-Al reductions?

A4: The Felkin-Anh model and the chelation-control model are two frameworks for predicting the stereochemical outcome of nucleophilic additions to carbonyls.

  • Felkin-Anh Model: This model applies to non-chelating systems. It predicts that the largest substituent on the α-carbon will orient itself anti-periplanar to the incoming nucleophile to minimize steric interactions. The nucleophile (hydride from Red-Al) then attacks the carbonyl carbon along the Bürgi-Dunitz trajectory (approximately 107°) from the face opposite the largest group and past the smallest group.[9][18][19]

  • Chelation-Control Model: This model is invoked when a chelating group is present on the α- or β-carbon. As described in Q2, the reagent coordinates to both the carbonyl and the chelating group, locking the conformation. This chelation effect overrides the steric considerations of the Felkin-Anh model and dictates the face of hydride delivery.[8][15]

Q5: Can I use additives to improve the diastereoselectivity of my Red-Al reduction?

A5: While less common for Red-Al itself, the principle of using additives is well-established in other hydride reductions. For instance, in Luche reductions (NaBH₄ with CeCl₃), the Lewis acidic cerium salt enhances the electrophilicity of the carbonyl group and can promote chelation. While Red-Al is already a strong Lewis acid, if chelation is weak, the addition of other Lewis acids could potentially influence the outcome, though this would require careful empirical investigation for your specific system.

III. Experimental Protocols & Data

Protocol 1: General Procedure for Chelation-Controlled Reduction of an α-Alkoxy Ketone

This protocol is a general guideline for the diastereoselective reduction of an acyclic acetal-protected α-hydroxy ketone to the corresponding anti-1,2-diol.

Materials:

  • α-Alkoxy ketone substrate

  • Red-Al (commercially available as a ~70% solution in toluene)

  • Anhydrous solvent (e.g., toluene or dichloromethane)

  • Quenching solution (e.g., saturated aqueous sodium bicarbonate or Rochelle's salt)

  • Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)

Procedure:

  • Under an inert atmosphere (argon or nitrogen), dissolve the α-alkoxy ketone (1.0 eq) in the anhydrous solvent.

  • Cool the solution to the desired temperature (e.g., -78 °C) using a suitable cooling bath.

  • Slowly add the Red-Al solution (1.1-1.5 eq) dropwise via syringe, ensuring the internal temperature remains constant.

  • Stir the reaction mixture at this temperature and monitor its progress by TLC or HPLC.

  • Upon completion, carefully quench the reaction at the low temperature by the slow, dropwise addition of the quenching solution.

  • Allow the mixture to warm to room temperature.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over the drying agent, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

  • Determine the diastereomeric ratio of the purified product using ¹H NMR spectroscopy or chiral HPLC analysis.

Data Presentation: Influence of Solvent and Temperature

The following table summarizes the effect of solvent and temperature on the diastereoselectivity of the Red-Al reduction of MOM-protected benzoin, as a representative example.

EntrySolventTemperature (°C)Diastereomeric Ratio (anti:syn)Yield (%)
1Toluene25>20:195
2Toluene0>20:196
3Toluene-78>20:194
4CH₂Cl₂-78>20:192
5THF-785:190
6DME-783:188

Data adapted from Bajwa, N.; Jennings, M. P. J. Org. Chem. 2008, 73 (9), 3638–3641.[1]

As the data clearly indicates, non-coordinating solvents like toluene and CH₂Cl₂ provide significantly higher diastereoselectivity compared to the coordinating solvents THF and DME.[7]

IV. Visualizing Reaction Models

Diagram 1: Chelation-Controlled Reduction

Caption: Chelation of Red-Al to an α-alkoxy ketone creates a rigid intermediate.

Diagram 2: Felkin-Anh Model for Non-Chelation Control

G cluster_1 Felkin-Anh Model Start α-Chiral Ketone (L, M, S substituents) Conformation Reactive Conformation (L group ⊥ to C=O) Start->Conformation Attack Nucleophilic Attack (Bürgi-Dunitz Trajectory) Conformation->Attack Major Major Diastereomer (Attack past S group) Attack->Major Favored Minor Minor Diastereomer (Attack past M group) Attack->Minor Disfavored

Caption: Steric guidance in non-chelation controlled reductions.

Diagram 3: Troubleshooting Workflow

G Start Low Diastereoselectivity Observed Temp Lower Reaction Temperature (-78°C to 0°C) Start->Temp Check1 Improved d.r.? Temp->Check1 Solvent Change Solvent System (Toluene or CH2Cl2 for chelation) Check2 Improved d.r.? Solvent->Check2 Substrate Modify Substrate (e.g., protecting group) Check3 Improved d.r.? Substrate->Check3 Check1->Solvent No Success Optimization Successful Check1->Success Yes Check2->Substrate No Check2->Success Yes Check3->Success Yes Continue Further Mechanistic Investigation Required Check3->Continue No

Caption: A logical workflow for troubleshooting low diastereoselectivity.

V. References

  • Organic Chemistry Portal. Red-Al, Sodium bis(2-methoxyethoxy)aluminumhydride. [Link]

  • Bajwa, N.; Jennings, M. P. An Efficient 1,2-Chelation-Controlled Reduction of Protected Hydroxy Ketones via Red-Al. J. Org. Chem.2008 , 73 (9), 3638–3641. [Link]

  • Wikipedia. Sodium bis(2-methoxyethoxy)aluminium hydride. [Link]

  • OpenOChem Learn. Felkin-Anh Model. [Link]

  • Diastereoselectivities in Reductions of -Alkoxy Ketones Are Not Always Correlated to Chelation-Induced Rate Acceleration. Synthesis2018 , 50 (23), 4643-4651. [Link]

  • Bajwa, N.; Jennings, M. P. An Efficient 1,2-Chelation-Controlled Reduction of Protected Hydroxy Ketones via Red-Al. J. Org. Chem.2008 , 73 (9), 3638–3641. [Link]

  • Chemistry Stack Exchange. Cram's rule for nucleophilic addition to carbonyl groups. [Link]

  • Chen, K.-M.; Hardtmann, G. E.; Prasad, K.; Repic, O.; Shapiro, M. J. 1,3-Syn diastereoselective reduction of β-hydroxyketones utilizing alkoxydialkylboranes. Tetrahedron Lett.1987 , 28 (2), 155–158. [Link]

  • Evans, D. A.; Chapman, K. T.; Carreira, E. M. Directed reduction of .beta.-hydroxy ketones employing tetramethylammonium triacetoxyborohydride. J. Am. Chem. Soc.1988 , 110 (11), 3560–3578. [Link]

  • University of Liverpool. Felkin-Anh and Cram Chelate Models. [Link]

  • Chemistry LibreTexts. 2.3: Cram's Rule and Prelog's Rule. [Link]

  • Chemistry Notes. Felkin Ahn Model: Easy explanation with examples. [Link]

  • Bajwa, N.; Jennings, M. P. An efficient 1,2-chelation-controlled reduction of protected hydroxy ketones via Red-Al. J. Org. Chem.2008 , 73 (9), 3638-41. [Link]

  • Wikipedia. Reductions with metal alkoxyaluminium hydrides. [Link]

  • Seyden-Penne, J. Reductions by the Alumino- and Borohydrides in Organic Synthesis; Wiley-VCH, 1997.

  • Google Patents. Stereoselective reduction of alpha-hydroxyketone.

  • Pescitelli, G.; Di Bari, L.; Berova, N. Solvent effects on stereoselectivity: more than just an environment. Chem. Soc. Rev.2009 , 38 (6), 1780-92. [Link]

  • Wikipedia. Enantioselective reduction of ketones. [Link]

  • KiloMentor. Solvents and Additives that Qualitatively Modify the Comparative Reactivity of Hydride Reducing Agents. [Link]

  • Chem-Station. Reduction with Metal Hydrides. [Link]

  • YouTube. Reductions with Red-Al, and Luche Reductions. [Link]

  • Hicks, J.; Vasko, P.; Goicoechea, J. M.; Aldridge, S. Reversible Reductive Elimination in Aluminum(II) Dihydrides. Angew. Chem. Int. Ed.2018 , 57 (45), 14933-14937. [Link]

  • Ison, E. Aluminium Hydride Reagents. [Link]

  • Fiveable. Diastereoselective Reduction Definition. [Link]

  • The Hive. Diluting vitride (red-al). [Link]

  • Designer-Drug.com. Reduction of Nitrostyrenes with Red-Al (Vitride). [Link]

  • Green, R.; Miller, J.; Crosby, W. Enhancement of iron chelation by desferrioxamine entrapped in red blood cell ghosts. Blood1981 , 57 (5), 866-72. [Link]

  • Perez-Gallent, E.; Figueiredo, M. C.; Katsounaros, I.; Koper, M. T. M. How Temperature Affects the Selectivity of the Electrochemical CO2 Reduction on Copper. J. Am. Chem. Soc.2017 , 139 (16), 5962–5969. [Link]

Sources

Technical Support Center: Sodium bis(2-methoxyethoxy)aluminum hydride (Red-Al®) Reductions

Sources

Technical Support Center: SMEAH (Red-Al™ / Vitride™) Reductions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Sodium bis(2-methoxyethoxy)aluminum hydride (SMEAH) applications. SMEAH is a highly versatile, non-pyrophoric hydride reducing agent[1]. Because it is thermally stable up to 200 °C and highly soluble in aromatic solvents, temperature serves as the primary vector for tuning its chemoselectivity and driving recalcitrant reactions to completion[1].

This guide provides advanced troubleshooting, thermodynamic optimization strategies, and validated protocols for drug development professionals and synthetic chemists.

Core Principles of SMEAH Temperature Modulation

SMEAH_Temperature_Workflow SMEAH SMEAH (Red-Al / Vitride) NaAlH2(OCH2CH2OCH3)2 T_Low Cryogenic (-78°C to 0°C) Solvent: CH2Cl2 SMEAH->T_Low Dry Ice / Acetone T_Mid Ambient (20°C to 50°C) Solvent: Toluene SMEAH->T_Mid Controlled Exotherm T_High Elevated (80°C to 110°C) Solvent: Toluene (Reflux) SMEAH->T_High Heating / Reflux Out_Low Chelation Control (e.g., anti-diols) T_Low->Out_Low Out_Mid Standard Reductions (e.g., esters, epoxides) T_Mid->Out_Mid Out_High Recalcitrant Groups (e.g., sulfonamides, imides) T_High->Out_High

SMEAH chemoselectivity and reaction pathways modulated by temperature.

Frequently Asked Questions (FAQs)

Q: How does temperature dictate the success of chelation-controlled reductions? A: Temperature directly impacts the kinetic mobility of the transition state. In the reduction of protected α-hydroxy ketones, lowering the temperature to −78 °C freezes out competing conformational states, maximizing the directing group's influence. For example, reducing MOM-protected benzoin at −78 °C in CH₂Cl₂ yields the anti-diol with a high diastereomeric ratio (dr 9:1), whereas ambient temperatures yield poor selectivity due to increased conformational flexibility[2].

Q: Can SMEAH cleave highly stable functional groups like sulfonamides? A: Yes. Unlike LiAlH₄, which requires forcing and highly hazardous conditions for this transformation, SMEAH can efficiently reduce aliphatic p-toluenesulfonamides to free amines[1]. This requires elevated temperatures (refluxing toluene at ~110 °C) to provide the necessary activation energy for S-N bond cleavage[1].

Q: What is the optimal addition strategy to prevent over-reduction at high temperatures? A: For complex substrates like imides, prolonged exposure to high temperatures can lead to over-reduction (e.g., forming pyrroles instead of pyrrolidines). To prevent this, reverse the standard addition order: add the substrate solution dropwise to a refluxing (110 °C) solution of SMEAH[3]. This ensures rapid consumption of the intermediate and minimizes the residence time of sensitive products in the reactive matrix[3].

Troubleshooting Guide: Diagnostics & Resolutions

Issue 1: Persistent Emulsions and Product Loss During Aqueous Workup

  • Root Cause: Quenching SMEAH liberates 2-methoxyethanol as a stoichiometric byproduct[4]. This alcohol acts as an amphiphilic co-solvent, bridging the aqueous and organic phases. This induces severe emulsions and artificially increases the aqueous solubility of polar target compounds[4].

  • Resolution: Quench the reaction with 5–20% aqueous NaOH (approx. 175 mL per mole of SMEAH used)[5]. The strong base converts the aluminum salts into highly water-soluble sodium aluminate, preventing the precipitation of insoluble aluminum hydroxides. Subsequently, wash the organic layer multiple times with water or brine to partition and completely remove the 2-methoxyethanol[5].

Issue 2: Uncontrolled Exotherms During Scale-Up

  • Root Cause: SMEAH reacts vigorously with reducible functional groups. At scale, the heat generated can rapidly exceed the cooling capacity of the reactor, leading to solvent boiling or thermal degradation of the product.

  • Resolution: Dilute the commercial SMEAH solution (typically 60–70% w/w in toluene) with additional anhydrous toluene before substrate addition[5]. Utilize the excellent heat transfer properties of toluene by adjusting the addition rate to maintain the internal temperature strictly below your target threshold (e.g., 70 °C for nitroalkene reductions). The disappearance of the intermediate's color (e.g., the yellow of a nitroalkene) serves as a self-validating visual cue that the hydride is being consumed instantly[5].

Quantitative Data: Thermal Optimization Matrix

The following table summarizes the optimal temperature ranges for specific functional group transformations using SMEAH.

Functional GroupTarget ProductOptimal TempSolventMechanistic Notes
α-Hydroxy Ketones anti-Diol-78 °CCH₂Cl₂High dr requires cryogenic conditions to lock the chelated transition state[2].
Epoxides Alcohols0 °C to 25 °CTolueneHighly regioselective ring opening; ambient temperature is sufficient[6].
Nitroalkenes Amines50 °C to 70 °CTolueneHighly exothermic; control temperature strictly via substrate addition rate[5].
Imides Pyrrolidines110 °CTolueneAdd substrate to refluxing SMEAH to prevent pyrrole byproduct formation[3].
Sulfonamides Free Amines110 °CTolueneReflux required to overcome the high activation barrier for S-N cleavage[1].

Validated Experimental Protocols

Protocol A: High-Temperature Reduction of Imides to Pyrrolidines (110 °C)

This protocol utilizes a reverse-addition strategy to prevent over-reduction to pyrroles[3].

  • Reagent Preparation: In a dry, argon-purged reaction vessel, dilute commercial SMEAH (3.0 equiv, 65% in toluene) with an equal volume of anhydrous toluene.

  • Thermal Equilibration: Heat the SMEAH solution to a gentle reflux (internal temperature ~110 °C). Self-Validation: Ensure steady reflux before proceeding to maintain reaction kinetics.

  • Substrate Addition: In a separate vessel, dissolve the imide (1.0 equiv) in toluene (warm to 50 °C if necessary for solubility). Add this solution dropwise to the refluxing SMEAH over 5–10 minutes.

    • Causality: Rapid addition into an excess of hot hydride prevents the accumulation of partially reduced intermediates that can dehydrate to unwanted aromatic pyrroles.

  • Reaction Monitoring: Stir at 110 °C for 1.5 to 2 hours. Monitor via GC/HPLC until the intermediate is completely consumed.

  • Quench & Isolation: Cool the mixture to 0 °C. Cautiously quench with 20% aqueous NaOH, maintaining the internal temperature strictly below 10 °C to prevent violent exotherms. Separate the phases; the aqueous layer retains the sodium aluminate. Wash the toluene layer heavily with water to extract the 2-methoxyethanol byproduct.

Protocol B: Cryogenic Chelation-Controlled Reduction (-78 °C)

This protocol maximizes diastereomeric ratio (dr) by freezing out conformational mobility[2].

  • Substrate Preparation: Dissolve the MOM-protected α-hydroxy ketone (1.0 equiv) in anhydrous CH₂Cl₂ under an argon atmosphere.

  • Cryogenic Cooling: Submerge the reaction flask in a dry ice/acetone bath. Self-Validation: Insert an internal thermocouple and wait until the internal temperature strictly equilibrates to -78 °C.

  • Hydride Addition: Dilute SMEAH (1.5 equiv) in CH₂Cl₂. Add this solution dropwise down the inner wall of the flask to pre-cool the reagent before it contacts the reaction mixture.

    • Causality: Introducing warm reagent will cause localized micro-heating, destroying the rigid chelated state required for facial attack selectivity.

  • Reaction Monitoring: Stir at -78 °C until TLC indicates complete consumption of the starting material.

  • Quench: Quench at -78 °C with saturated aqueous Rochelle salt (potassium sodium tartrate) or NaOH, then allow the mixture to warm to room temperature to break the aluminum emulsion before phase separation.

References

  • Sodium bis(2-methoxyethoxy)aluminium hydride - Wikipedia Source: Wikipedia URL:[Link]

  • Reduction of Nitrostyrenes with Red-Al (Vitride) Source: designer-drug.com URL:[Link]

  • An Efficient 1,2-Chelation-Controlled Reduction of Protected Hydroxy Ketones via Red-Al Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Use of DOE for Rapid Development of a Red-Al Reduction Process for the Synthesis of 3,4-Isopropylidenedioxypyrrolidine Hydrotosylate Source: Organic Process Research & Development (ACS Publications) URL:[Link]

  • US20080161563A1 - Reduction methodologies for converting ketal acids, salts, and esters to ketal alcohols Source: Google Patents URL

Sources

Technical Support Center: Troubleshooting Incomplete Reduction of Esters with Red-Al

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who encounter stalled reactions or incomplete conversions when transitioning from Lithium Aluminum Hydride (LiAlH₄) to Red-Al® (Sodium bis(2-methoxyethoxy)aluminum hydride, SMEAH).

While Red-Al is a highly versatile, non-pyrophoric reducing agent with excellent solubility in aromatic solvents like toluene[1][2], its unique coordination chemistry and bulky alkoxy ligands can sometimes trap the substrate at the aldehyde oxidation state or leave unreacted ester[3]. This guide provides a mechanistic deep-dive into the causality of these issues and offers field-proven, self-validating protocols to ensure complete conversion to the primary alcohol.

Mechanistic Workflow of Red-Al Ester Reduction

To troubleshoot effectively, we must first understand the reaction pathway. The reduction of an ester to a primary alcohol requires two distinct hydride transfers. The stalling point is almost always the tetrahedral aluminate intermediate .

G Ester Ester (R-COOR') RedAl1 + Red-Al (1st Hydride) Ester->RedAl1 TetraInt Tetrahedral Aluminate Intermediate RedAl1->TetraInt Aldehyde Aldehyde (R-CHO) (Transient/Stable at low T) TetraInt->Aldehyde Collapse (Loss of R'O-Al) RedAl2 + Red-Al (2nd Hydride) Aldehyde->RedAl2 Alcohol Primary Alcohol (R-CH2OH) (After Hydrolysis) RedAl2->Alcohol

Red-Al ester reduction mechanism highlighting the critical tetrahedral intermediate.

Section 1: Core Principles & Stoichiometry

Red-Al contains two active hydrides per molecule (NaAlH₂(OCH₂CH₂OCH₃)₂)[1]. Theoretically, one mole of Red-Al provides the exact two hydrides required to reduce one mole of an ester to a primary alcohol. However, relying on theoretical stoichiometry is the leading cause of incomplete reductions.

Trace moisture, acidic alpha-protons, and coordinating heteroatoms will rapidly consume hydrides[4]. To guarantee complete reduction, an excess must be employed.

Table 1: Quantitative Stoichiometry for Red-Al Ester Reductions

Substrate TypeTheoretical Hydrides RequiredTheoretical Red-Al EquivalentsPractical Red-Al Equivalents (Standard)Practical Red-Al Equivalents (Hindered/Wet)
Aliphatic Ester 21.0 eq1.2 - 1.5 eq1.5 - 2.0 eq
Aromatic Ester 21.0 eq1.2 - 1.5 eq1.5 - 2.0 eq
Ester with -OH/-NH 3+1.5+ eq2.0 - 2.5 eq2.5 - 3.0 eq
Section 2: Troubleshooting FAQs

Q1: My reaction stalled, and I am seeing a mixture of unreacted ester and primary alcohol. Why did it stop? A1: This is the classic symptom of hydride depletion . While you may have added the theoretical 1.0 equivalent of Red-Al, trace moisture in your solvent or substrate rapidly quenches the reagent, evolving H₂ gas. Furthermore, if your substrate contains unprotected alcohols or amines, these will consume 0.5 equivalents of Red-Al per acidic proton. Causality & Solution: Red-Al solutions in toluene can lose titer over time if exposed to ambient humidity. Always assume a slight loss of titer in older bottles. Increase the stoichiometry to at least 1.5 equivalents and ensure your toluene is rigorously anhydrous.

Q2: My starting material is completely consumed, but after workup, I isolate a significant amount of aldehyde instead of the primary alcohol. How is this possible with an excess of Red-Al? A2: You have inadvertently performed a partial reduction. In fact, Red-Al is frequently utilized specifically to arrest reductions at the aldehyde stage at low temperatures (e.g., -78 °C)[3]. Causality: When Red-Al transfers its first hydride, it forms a bulky tetrahedral aluminate intermediate. If the ester is sterically hindered, this intermediate becomes highly stable and fails to collapse to expel the alkoxide leaving group in situ. Without collapsing into the aldehyde, the second hydride transfer cannot occur. Upon aqueous workup, the stable intermediate is hydrolyzed directly to the aldehyde[5]. Solution: Allow the reaction to warm to room temperature or heat it before quenching. Thermal energy forces the collapse of the tetrahedral intermediate, exposing the transient aldehyde to the second hydride reduction.

Q3: I am using a very bulky ester (e.g., pivalate or ortho-substituted benzoate), and even at room temperature, the reduction is incomplete. What is the next step? A3: Steric repulsion between your bulky ester and the large bis(2-methoxyethoxy) ligands of Red-Al is preventing effective orbital overlap for the hydride transfer. Causality: Red-Al is significantly bulkier than LiAlH₄. For extremely hindered systems, the kinetics of the hydride transfer become prohibitively slow at room temperature. Solution: Unlike LiAlH₄, Red-Al is thermally stable up to 200 °C[1]. Exploit this by heating the reaction to 80–110 °C (toluene reflux) to drive the reduction to completion.

Diagnostic Logic Tree

Use the following diagnostic workflow to rapidly identify and resolve your specific reduction failure.

TroubleshootingTree Start Incomplete Reduction Detected CheckSM Is Starting Material (Ester) Remaining? Start->CheckSM YesSM Yes CheckSM->YesSM NoSM No (Stuck at Aldehyde) CheckSM->NoSM Cause1 Check Equivalents & Moisture Content YesSM->Cause1 Cause2 Check Steric Hindrance & Temperature YesSM->Cause2 Cause3 Aluminate Intermediate Too Stable NoSM->Cause3 Solution1 Increase Red-Al to >1.5 eq Dry Solvents Cause1->Solution1 Solution2 Increase Temp (Reflux Toluene) Cause2->Solution2 Solution3 Warm to RT or Heat before quench Cause3->Solution3

Diagnostic logic tree for resolving incomplete Red-Al ester reductions.

Section 3: Validated Experimental Protocol (Ester to Primary Alcohol)

This protocol is designed as a self-validating system . By monitoring gas evolution and utilizing an in-process ReactIR or TLC quench, you can definitively prove the reaction state before moving to the irreversible aqueous workup.

Step-by-Step Methodology:

  • Preparation & Purging: Flame-dry a 2-neck round-bottom flask equipped with a reflux condenser and a magnetic stir bar. Purge the system with inert gas (Ar or N₂).

  • Substrate Dissolution: Dissolve the ester (1.0 mmol) in anhydrous toluene (5.0 mL, 0.2 M).

    • Self-Validation Check: Ensure the solution is completely clear; any cloudiness indicates moisture which will consume your Red-Al.

  • Temperature Control: Cool the flask to 0 °C using an ice bath to control the initial exotherm.

  • Red-Al Addition: Using a dry syringe, add Red-Al (65-70% wt in toluene, typically ~3.5 M) dropwise. Add 1.5 equivalents (0.43 mL) for standard esters[4].

    • Self-Validation Check: Observe the reaction for bubbling. Initial rapid bubbling indicates quenching by trace moisture or protic groups. Once bubbling ceases, the remaining Red-Al is actively reducing the ester.

  • Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature (20-25 °C). Stir for 2 hours.

  • In-Process Monitoring (Crucial Step): Do not guess when the reaction is done. Remove a 10 µL aliquot and quench it in a microtube containing 100 µL of 1M NaOH and 100 µL of EtOAc. Vortex and spot the organic layer on a TLC plate.

    • If ester remains: The ester is sterically hindered. Heat the reaction to 60–80 °C for 2 hours.

    • If aldehyde is present: The tetrahedral intermediate is too stable. Heat to 60 °C to force collapse and allow the second hydride transfer to occur.

  • Quenching (Fieser-style modification for Red-Al): Once complete conversion to the alcohol is confirmed via TLC, cool the flask to 0 °C. Carefully add 1M NaOH (or saturated aqueous Rochelle's salt) dropwise until a granular white precipitate forms.

    • Causality: Red-Al produces aluminate salts that can form intractable, gelatinous emulsions with water. Strong base breaks the polymeric aluminum-oxygen network, allowing clean phase separation and high isolated yields[4].

  • Extraction: Dilute the mixture with EtOAc or additional toluene. Filter the granular aluminum salts through a pad of Celite. Separate the organic layer, dry over Na₂SO₄, and concentrate in vacuo to yield the primary alcohol.

References
  • Wikipedia Contributors. "Sodium bis(2-methoxyethoxy)aluminium hydride." Wikipedia, The Free Encyclopedia.[Link]

  • Harcken, C. "Science of Synthesis 25.1: Aliphatic and Alicyclic Aldehydes." Thieme-Connect.[Link]

  • DAV University. "Module II Reduction Reactions - Lecture 14." DAV University. [Link]

  • US Patent US20080161563A1. "Reduction methodologies for converting ketal acids, salts, and esters to ketal alcohols.

Sources

Technical Support Center: Preventing Over-Reduction of Aldehydes with Vitride (Red-Al)

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for advanced synthetic applications. This guide is specifically designed for researchers, scientists, and drug development professionals dealing with the chemoselective partial reduction of esters and amides to aldehydes using Vitride (Sodium bis(2-methoxyethoxy)aluminum hydride, also known as Red-Al or SMEAH)[1].

Below, you will find an in-depth troubleshooting guide and FAQ detailing the mechanistic causality of over-reduction, proven mitigation strategies, and self-validating experimental protocols.

FAQ 1: Why does Vitride (Red-Al) cause over-reduction when synthesizing aldehydes?

The Challenge: When attempting to synthesize aldehydes from esters or tertiary amides, standard Vitride is often too reactive[2]. The reaction proceeds via a tetrahedral aluminate intermediate (a hemiacetal or hemiaminal complex). With unmodified Vitride, this intermediate is unstable and collapses prematurely during the reaction to release the free aldehyde. Because aldehydes are highly electrophilic, the unreacted Vitride in the reaction mixture rapidly attacks the newly formed aldehyde, reducing it completely to a primary alcohol[3].

The Causality of the Solution: To prevent this, the reactivity of the aluminum hydride center must be attenuated. By reacting standard Red-Al with a bulky cyclic secondary amine (such as cis-2,6-dimethylmorpholine, pyrrolidine, or piperidine), we replace one or more of the hydride/alkoxy ligands with a bulky nitrogen Lewis base[4][5].

  • Steric Hindrance: The bulky amine creates a sterically crowded environment around the aluminum center.

  • Intermediate Stabilization: When this modified reagent attacks the ester or amide, the resulting tetrahedral aluminate complex becomes highly stable and does not collapse under anhydrous reaction conditions[6].

  • Controlled Release: The aldehyde is only released later during the aqueous quench, at which point the hydride reagent has been destroyed, making over-reduction impossible[4].

G Start Ester / Tertiary Amide RedAl Standard Red-Al (SMEAH) Start->RedAl ModRedAl Modified Red-Al (+ Bulky Amine) Start->ModRedAl Tetra1 Unstable Aluminate Intermediate RedAl->Tetra1 Tetra2 Sterically Stabilized Aluminate Complex ModRedAl->Tetra2 AldehydeInSitu In-situ Aldehyde (Premature Collapse) Tetra1->AldehydeInSitu Collapses during reaction Quench Aqueous Quench (H2O / HCl) Tetra2->Quench Stable until workup Alcohol Primary Alcohol (Over-reduction) AldehydeInSitu->Alcohol Rapid reduction by excess Red-Al AldehydeFinal Target Aldehyde (Isolated) Quench->AldehydeFinal Controlled hydrolysis

Mechanistic pathway showing how modified Red-Al prevents premature intermediate collapse.

FAQ 2: What is the quantitative impact of modifying Red-Al?

The modification of Red-Al fundamentally shifts the chemoselectivity of the reagent. As demonstrated in comparative studies, standard Red-Al yields almost exclusively the over-reduced primary alcohol, whereas amine-modified Red-Al yields the target aldehyde in near-quantitative amounts[3][4].

Table 1: Comparison of Reduction Outcomes (Esters and Amides)

Substrate TypeReducing AgentReaction TempAldehyde Yield (%)Primary Alcohol Yield (%)
Aliphatic EsterStandard Red-Al0 °C< 5%> 90%
Aliphatic Estercis-2,6-Dimethylmorpholine-modified Red-Al0 °C95 - 98% < 2%
Aromatic Estercis-2,6-Dimethylmorpholine-modified Red-Al0 °C94 - 99% < 1%
Tertiary AmideStandard Red-AlRT< 10%> 85%
Tertiary AmidePiperidine-modified Red-AlRT98 - 99% < 1%

Data synthesized from Shin et al. demonstrating the efficacy of secondary amine modifications[3][4].

FAQ 3: How do I prepare and use amine-modified Red-Al in the lab?

To ensure reproducibility and safety, the preparation of the modified reagent must be treated as a self-validating system. The protocol below uses cis-2,6-dimethylmorpholine, but pyrrolidine or piperidine can be substituted depending on the substrate[4][5].

Step-by-Step Methodology: Preparation and Reduction

Phase 1: Preparation of the Modified Reagent Causality: The reaction between Red-Al and the secondary amine is highly exothermic and releases hydrogen gas. Cooling to 0 °C controls the reaction kinetics, while monitoring gas evolution serves as an internal validation of reagent formation[7].

  • System Purge: Equip a dry three-neck round-bottom flask with a magnetic stir bar, a dropping funnel, and a rubber septum. Perform four pump-purge cycles with inert Argon gas to ensure a strictly anhydrous environment.

  • Reagent Loading: Charge the flask with 14 mL of anhydrous Tetrahydrofuran (THF) and 1.17 mL of standard Red-Al (typically a 60-70% solution in toluene).

  • Thermal Control: Submerge the flask in an ice bath and allow the mixture to cool to exactly 0 °C.

  • Amine Addition: Slowly add a stoichiometric amount of cis-2,6-dimethylmorpholine (or piperidine) dropwise via the dropping funnel[4].

  • Validation Check (Self-Validating Step): Observe the evolution of hydrogen gas bubbles. Stir the mixture for 1 hour at room temperature. The complete cessation of gas evolution visually validates that the active modified Red-Al complex has fully formed.

Phase 2: Substrate Reduction and Quench Causality: The stable aluminate intermediate must be carefully hydrolyzed to release the aldehyde without forming emulsions, which are common with aluminum-based reductions.

  • Substrate Addition: Cool the modified Red-Al solution back to 0 °C. Dissolve your ester or tertiary amide substrate in anhydrous THF and add it dropwise to the flask.

  • Reaction Monitoring: Stir the reaction at 0 °C (for esters) or room temperature (for amides) for 1 to 3 hours. Validation Check: Perform Thin Layer Chromatography (TLC). Proceed to the next step only when the starting material spot has completely disappeared.

  • Controlled Quench: Carefully quench the reaction by adding 1N HCl or a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate) dropwise at 0 °C. Causality: Rochelle's salt chelates the aluminum ions, preventing the formation of a gelatinous aluminum hydroxide emulsion and ensuring clean phase separation.

  • Extraction: Extract the aqueous layer with diethyl ether or ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield the pure aldehyde.

Workflow Step1 1. Purge Flask (Argon, 4 cycles) Step2 2. Add THF & Standard Red-Al Step1->Step2 Step3 3. Cool to 0°C (Ice Bath) Step2->Step3 Step4 4. Add Amine (Dropwise) Step3->Step4 Step5 5. Stir 1h at RT (H2 evolution) Step4->Step5 Step6 6. Add Substrate (Ester/Amide) Step5->Step6

Step-by-step experimental workflow for preparing and utilizing amine-modified Red-Al.

FAQ 4: I am seeing a secondary amine byproduct when reducing amides. How do I fix this?

When reducing certain complex amides (e.g., N-benzyl-4-ethoxycarbonylpiperidine) using pyrrolidine-modified Red-Al, you may observe the formation of an unwanted amine byproduct due to the over-reduction of a transient intermediate[6].

Troubleshooting Solution: Introduce an alkaline base additive. Research has shown that adding a catalytic or stoichiometric amount of Potassium tert-butoxide (KOtBu) to the reaction mixture effectively suppresses the formation of this amine byproduct[6]. The bulky tert-butoxide anion further modifies the steric environment of the aluminum complex, enforcing strict chemoselectivity toward the desired aldehyde and establishing a viable, scalable synthetic process[4][6].

References
  • Shin, W. K., Kang, D., & An, D. K. (2014). Partial Reduction of Esters to Aldehydes Using a Novel Modified Red-Al Reducing Agent. Bulletin of the Korean Chemical Society.
  • Abe, T., Haga, T., Negi, S., Morita, Y., Takayanagi, K., & Hamamura, K. (2001). Large Scale Synthesis of N-Benzyl-4-formylpiperidine Through Partial Reduction of Esters Using Aluminum Hydride Reagents Modified with Pyrrolidine. ChemInform.
  • Shin, W. K., Jang, H. M., Choi, B. H., Yoo, J., & An, D. K. (2015). Synthesis of Aldehydes from Tertiary Amides Using a Novel Modified Red-Al Reducing Agent. Bulletin of the Korean Chemical Society.
  • Wikipedia Contributors. (2023). Sodium bis(2-methoxyethoxy)aluminium hydride. Wikipedia.
  • Google Patents. (2019).

Sources

Chemoselectivity issues with Red-Al in polyfunctional molecules

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for Sodium bis(2-methoxyethoxy)aluminum hydride (Red-Al®). This resource is designed for researchers, scientists, and drug development professionals who are navigating the complexities of using Red-Al in the synthesis of polyfunctional molecules. As a powerful and versatile reducing agent, Red-Al offers many advantages over other hydrides like Lithium Aluminum Hydride (LAH), including better solubility in aromatic solvents and non-pyrophoric nature.[1] However, its high reactivity can also present significant chemoselectivity challenges.

This guide provides in-depth, field-proven insights in a question-and-answer format to help you troubleshoot common issues and leverage Red-Al to its full potential.

Troubleshooting Guide: Specific Experimental Issues

This section addresses targeted problems you may encounter during your experiments. Each answer provides a mechanistic explanation and actionable protocols to resolve the issue.

Question 1: I am trying to reduce an amide in the presence of an ester, but I'm observing significant reduction of the ester to the corresponding alcohol. How can I achieve selectivity for the amide?

Answer:

This is a classic chemoselectivity challenge. While the general reactivity of aluminum hydrides is LAH > Red-Al > DIBAL, both amides and esters are readily reduced by Red-Al.[2] The slightly higher reactivity of amides over esters with Red-Al can be exploited, but success hinges on rigorous control of reaction conditions. The issue often arises from using excess reagent or elevated temperatures.

Causality Explained:

The reduction of both amides and esters proceeds through the formation of a tetrahedral intermediate after hydride attack on the carbonyl carbon. For an amide, this intermediate collapses to form a transient, highly electrophilic iminium ion, which is rapidly reduced to the amine.[3] Esters form a hemiacetal intermediate which, under forcing conditions, can be further reduced to the primary alcohol. The key to selectivity is to leverage the faster initial reduction rate of the amide under conditions where the ester reduction is kinetically slow.

Troubleshooting Protocol:

  • Control Stoichiometry: Titrate your Red-Al solution immediately before use to determine its exact molarity.[4] Use only a slight excess of Red-Al (e.g., 1.1-1.2 equivalents per amide C=O group, assuming a tertiary amide).

  • Lower the Temperature: Perform the reaction at a low temperature. Start at -78 °C and allow the reaction to warm slowly to 0 °C or room temperature. Higher temperatures (e.g., refluxing in toluene) will almost certainly lead to the reduction of both functional groups.

  • Employ Inverse Addition: Add the Red-Al solution dropwise to the solution of your polyfunctional molecule at low temperature. This ensures the Red-Al is never in excess at any point in the reaction, minimizing its opportunity to react with the less reactive ester.

  • Consider a Modified Reagent: If the above steps fail, you can modify the reactivity of Red-Al in situ. The addition of a stoichiometric amount of an alcohol like ethanol or an amine like N-methylpiperazine can create a bulkier, less reactive aluminum hydride species, which can exhibit greater selectivity.[5]

Question 2: My goal is the partial reduction of a nitrile to an aldehyde, but the reaction proceeds to the primary amine. What adjustments are needed?

Answer:

The selective reduction of a nitrile to an aldehyde is a key application of Red-Al, differentiating it from stronger reducing agents like LAH which typically yield the amine.[6] Over-reduction to the amine usually indicates that the intermediate imine is being further reduced before the reaction can be quenched.

Causality Explained:

The reduction mechanism involves the addition of a hydride to the nitrile carbon, forming an N-aluminated imine intermediate.[7] This intermediate is relatively stable at low temperatures. Upon aqueous workup, it hydrolyzes to the desired aldehyde. However, if the temperature is too high or excess Red-Al is present, a second hydride can add to the imine, leading to the fully reduced amine.[8]

Troubleshooting Protocol:

  • Strict Temperature Control: This is the most critical parameter. The reaction should be run at a low temperature, typically between -78 °C and -40 °C, to stabilize the imine intermediate.

  • Precise Stoichiometry: Use exactly one equivalent of hydride. Since Red-Al provides two hydride equivalents, you should use 0.5 equivalents of the Red-Al reagent per equivalent of nitrile.

  • Careful Workup: Quench the reaction at low temperature by slowly adding an appropriate reagent (e.g., ethyl acetate) before warming to room temperature and performing the aqueous workup.

Experimental Protocol: Selective Reduction of a Nitrile to an Aldehyde
  • Dissolve the nitrile substrate in anhydrous toluene or THF in a flame-dried flask under an inert atmosphere (Nitrogen or Argon).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add 0.5 equivalents of a standardized Red-Al solution dropwise via syringe, maintaining the internal temperature below -70 °C.

  • Stir the reaction at -78 °C for 1-3 hours, monitoring by TLC for the consumption of starting material.

  • Quench the reaction at -78 °C by the slow, dropwise addition of ethyl acetate.

  • Allow the mixture to warm to 0 °C and then add a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate) or dilute HCl to hydrolyze the imine and precipitate the aluminum salts.

  • Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

Question 3: I am reducing an α,β-unsaturated ketone and want to selectively reduce the carbonyl to an alcohol without affecting the double bond. However, I am getting the saturated alcohol. How can I control this?

Answer:

Red-Al can reduce α,β-unsaturated ketones to either the allylic alcohol (1,2-reduction) or the saturated alcohol (1,4-conjugate reduction followed by 1,2-reduction). The outcome is highly dependent on reaction conditions and the use of additives.

Causality Explained:

The selectivity is governed by the mechanism of hydride delivery. Direct attack at the carbonyl carbon (hard nucleophile behavior) leads to 1,2-reduction. Conjugate addition to the β-carbon (soft nucleophile behavior) leads to 1,4-reduction. Red-Al's behavior can be modulated. For instance, using Red-Al in combination with a copper salt is known to favor the formation of a copper hydride species, which preferentially performs conjugate reduction to give the saturated ketone.[9] To favor 1,2-reduction, you need conditions that promote direct attack at the carbonyl.

Troubleshooting Protocol for 1,2-Reduction:

  • Low Temperature: Perform the reaction at very low temperatures (-78 °C) to favor kinetic control and direct attack at the most electrophilic site, the carbonyl carbon.

  • Inverse Addition: As described previously, adding the substrate to the reagent can sometimes favor 1,2-reduction.[10]

  • Avoid Additives: Do not use copper salts or other additives that promote conjugate addition.

  • Alternative Reagents: If selectivity remains poor, consider a reagent known for 1,2-reductions, such as Diisobutylaluminum hydride (DIBAL-H) at low temperatures or employing a Luche reduction (NaBH₄, CeCl₃).

Troubleshooting Decision Workflow

Here is a decision tree to guide your experimental design for achieving chemoselectivity with Red-Al.

G start Start: Unexpected Reactivity (e.g., Over-reduction, Lack of Selectivity) temp Is Temperature Controlled? (e.g., -78°C to 0°C) start->temp stoich Is Stoichiometry Precise? (Titrated Reagent, 1.0-1.2 eq.) temp->stoich  Yes   temp_control Implement Strict Temp Control (e.g., -78°C) temp->temp_control No addition What is the Mode of Addition? stoich->addition  Yes   stoich_control Titer Reagent & Use Precise Equivalents stoich->stoich_control No modify Consider Modifying Reagent (e.g., add EtOH or amine) addition->modify Normal (Reagent to Substrate) inverse_add Attempt Inverse Addition addition->inverse_add Inverse (Substrate to Reagent) result Improved Selectivity Achieved modify->result temp_control->stoich stoich_control->addition inverse_add->result chelation sub α-MOM-protected Ketone intermediate [ Rigid 5-membered Chelated Intermediate ] sub->intermediate + Red-Al (in Toluene) redal Red-Al redal->intermediate product anti-1,2-diol (Major Product) intermediate->product Intramolecular Hydride Delivery

Caption: Chelation control model with Red-Al.

What is the standard workup procedure for a Red-Al reaction?

A proper workup is critical for safety and for isolating your product. Red-Al reacts violently with water, so the quench must be done carefully and at low temperatures.

Standard Quench and Workup Protocol:

  • Cool the Reaction: Ensure the reaction mixture is cooled in an ice bath (0 °C).

  • Destroy Excess Hydride: Slowly and dropwise, add a quenching agent. Common choices include:

    • Ethyl acetate (less gas evolution than alcohols).

    • Methanol or isopropanol (use with extreme caution due to hydrogen gas evolution). [5]3. Hydrolyze Aluminum Salts: After the initial quench, a common method is the Fieser workup:

    • Slowly add water.

    • Slowly add a 15% aqueous NaOH solution.

    • Add more water. The amounts are typically calculated relative to the amount of Red-Al used.

    • An alternative is to add a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate) and stir vigorously. This often forms more manageable precipitates that are easier to filter. [11]4. Filter and Extract: Stir the resulting mixture until it becomes a granular precipitate. Filter the solids through a pad of Celite® and wash thoroughly with your reaction solvent. The product can then be isolated from the filtrate.

Safety Note: Always handle Red-Al in a fume hood under an inert atmosphere. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. Be prepared for exothermic reactions and gas evolution during the quench.

References

  • Red-Al | Chem-Station Int. Ed. Chem-Station. [Link]

  • Reactions of a novel modified Red-Al reducing agent with selected organic compounds containing representative functional groups and chemoselective reduction . ResearchGate. [Link]

  • Sodium bis(2-methoxyethoxy)aluminium hydride - Wikipedia . Wikipedia. [Link]

  • 2.1.3 Sodium bis(2-Methoxyethoxy)aluminum Hydride (SMEH) [NaAlH 2 (OCH 2 CH 2 OMe) 2 ] . NPTEL Archive. [Link]

  • An Efficient 1,2-Chelation-Controlled Reduction of Protected Hydroxy Ketones via Red-Al . The Journal of Organic Chemistry. [Link]

  • Red-Al, Sodium bis(2-methoxyethoxy)aluminumhydride . Organic Chemistry Portal. [Link]

  • Chemoselectivity: The Mother of Invention in Total Synthesis . Accounts of Chemical Research. [Link]

  • Aluminium Hydride Reagents . WordPress. [Link]

  • An Efficient 1,2-Chelation-Controlled Reduction of Protected Hydroxy Ketones via Red-Al . Synthesis Workshop. [Link]

  • Sodium Bis(methoxyethoxy)aluminium Hydride | Request PDF . ResearchGate. [Link]

  • An efficient 1,2-chelation-controlled reduction of protected hydroxy ketones via Red-Al . Europe PMC. [Link]

  • Sodium bis(2-methoxyethoxy)aluminum hydride (SMEAH, Red-Al') . ResearchGate. [Link]

  • Amidation of ester and amide reduction reaction . ResearchGate. [Link]

  • Reductions with Red-Al, and Luche Reductions - YouTube . YouTube. [Link]

  • SDMA (Synhydrid, Red-Al, Vitride): A Chemoselective and Safe Solution for Reduction Reactions . Organic Process Research & Development. [Link]

  • Red-Al®: a versatile reducing agent - YouTube . YouTube. [Link]

  • Reductive alkylation of nitriles using ketones and modifications and... . ResearchGate. [Link]

  • reduction of nitriles - Chemguide . Chemguide. [Link]

  • Amide Reduction - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides . ACS GCI Pharmaceutical Roundtable. [Link]

  • General Synthesis of Secondary Alkylamines by Reductive Alkylation of Nitriles by Aldehydes and Ketones - PMC . National Center for Biotechnology Information. [Link]

  • Reaction Titration: A Convenient Method for Titering Reactive Hydride Agents... . Organic Letters. [Link]

  • A Quick Guide to Reductions in Organic Chemistry - ACS.org . American Chemical Society. [Link]

  • Reduction of Amides to Amines – Master Organic Chemistry . Master Organic Chemistry. [Link]

  • Reduction of nitriles to aldehydes . Germán Fernández. [Link]

  • Reductions with metal alkoxyaluminium hydrides - Wikipedia . Wikipedia. [Link]

  • How Temperature Affects the Selectivity of the Electrochemical CO2 Reduction on Copper . ACS Energy Letters. [Link]

  • What is Chemoselectivity ? | Functional Group Reactivity | Protecting groups | Reagents | - YouTube . YouTube. [Link]

  • Reduction of alkyne with red Al reagent - YouTube . YouTube. [Link]

  • Temperature-Dependent Kinetics of the Reactions of the Criegee Intermediate CH2OO with Hydroxyketones . The Journal of Physical Chemistry A. [Link]

  • The Impact of Redox Atmosphere on the High-Temperature Melting Behavior of Basalt Materials - MDPI . MDPI. [Link]

  • Effect of Temperature on the Anthocyanin Extraction and Color Evolution During Controlled Dehydration of Tempranillo Grapes - PubMed . National Center for Biotechnology Information. [Link]

  • (1-PROPYNYL)CYCLOHEXANOL - Organic Syntheses Procedure . Organic Syntheses. [Link]

  • Thermal instability of red blood cell membrane bilayers: temperature dependence of hemolysis - PubMed . National Center for Biotechnology Information. [Link]

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Validation & Comparative

Red-Al® vs. Sodium Borohydride: A Strategic Guide to Selecting Your Reducing Agent

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of synthetic organic chemistry, the precise reduction of functional groups is a cornerstone of molecular architecture. While sodium borohydride (NaBH₄) is a familiar workhorse for the reduction of aldehydes and ketones, its utility is circumscribed by its moderate reactivity. For the discerning researcher and drug development professional, a more potent and versatile tool is often required. Enter Red-Al® (Sodium bis(2-methoxyethoxy)aluminum hydride), a powerful aluminum-based hydride reagent that offers a significant expansion of synthetic possibilities. This guide provides an in-depth technical comparison of Red-Al and sodium borohydride, supported by experimental data, to empower you in making the optimal choice for your specific synthetic challenge.

At a Glance: Red-Al® vs. Sodium Borohydride

FeatureRed-Al® (Sodium bis(2-methoxyethoxy)aluminum hydride)Sodium Borohydride (NaBH₄)
Molecular Formula NaAlH₂(OCH₂CH₂OCH₃)₂NaBH₄
Molecular Weight 202.16 g/mol 37.83 g/mol
Hydride Source Aluminum HydrideBorohydride
Reactivity HighModerate
Functional Group Scope Aldehydes, Ketones, Esters, Lactones, Carboxylic Acids, Amides, Nitriles, Epoxides, etc.[1]Primarily Aldehydes and Ketones[2]
Solubility Soluble in aromatic hydrocarbons (e.g., toluene) and ethers.[3][4]Soluble in water and alcohols; sparingly soluble in ethers.[5]
Safety Profile Non-pyrophoric, thermally stable up to 140°C. Reacts with water.[4]Flammable solid. Reacts with water to produce flammable hydrogen gas.[5]
Typical Solvents Toluene, THFMethanol, Ethanol
Work-up Typically requires a careful quench with a protic solvent (e.g., methanol) followed by aqueous work-up.[6]Often straightforward, with the solvent sometimes serving as the quenching agent.

The Decisive Factors: When to Choose Red-Al®

The decision to employ Red-Al® over sodium borohydride hinges on the specific transformation you aim to achieve. The following decision tree illustrates the key considerations:

G start What is the target functional group for reduction? aldehyde_ketone Aldehyde or Ketone start->aldehyde_ketone other_functional_group Ester, Amide, Carboxylic Acid, Nitrile, etc. start->other_functional_group chemoselectivity Is chemoselectivity in the presence of esters/amides required? aldehyde_ketone->chemoselectivity red_al Use Red-Al® other_functional_group->red_al nabh4 Use Sodium Borohydride (NaBH₄) chemoselectivity->nabh4 Yes chemoselectivity->red_al No (or other functional groups need reduction)

Caption: Decision workflow for selecting between Red-Al® and NaBH₄.

As the diagram illustrates, for the straightforward reduction of aldehydes and ketones where other reducible functional groups are absent or need to be preserved, sodium borohydride is often the more judicious and economical choice. However, when the synthetic route demands the reduction of more robust functionalities such as esters, amides, or carboxylic acids, Red-Al® emerges as the superior reagent.

The Power of Enhanced Reactivity: Expanding Your Synthetic Toolkit

The enhanced reactivity of Red-Al® stems from the greater polarity of the Al-H bond compared to the B-H bond in sodium borohydride. This increased hydridic character allows Red-Al® to readily attack the electrophilic carbonyl carbon of less reactive functional groups.

Reduction of Esters to Primary Alcohols

A common challenge in organic synthesis is the reduction of esters to primary alcohols. Sodium borohydride is generally ineffective for this transformation under standard conditions. In contrast, Red-Al® provides a reliable and high-yielding method for this conversion.

Experimental Protocol: Reduction of Ethyl Benzoate to Benzyl Alcohol with Red-Al®

This protocol provides a representative procedure for the reduction of an ester to a primary alcohol using Red-Al®.

Materials:

  • Ethyl benzoate

  • Red-Al® (65 wt. % solution in toluene)

  • Anhydrous toluene

  • Methanol

  • 1 M Hydrochloric acid (HCl)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, condenser, nitrogen inlet, and ice bath.

Procedure:

  • Reaction Setup: Under an inert atmosphere of nitrogen, a solution of ethyl benzoate (1 equivalent) in anhydrous toluene is prepared in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. The flask is cooled to 0°C in an ice bath.

  • Reagent Addition: A solution of Red-Al® (2 equivalents, 65 wt. % in toluene) is added dropwise to the stirred solution of ethyl benzoate via the dropping funnel, maintaining the temperature at 0°C.

  • Reaction Monitoring: The reaction is stirred at 0°C for 1 hour and then allowed to warm to room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: The reaction mixture is cooled back to 0°C, and methanol is added dropwise slowly and carefully to quench the excess Red-Al®. Caution: This is an exothermic reaction that evolves hydrogen gas.

  • Work-up: The mixture is then diluted with dichloromethane and washed sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Purification: The organic layer is dried over anhydrous Na₂SO₄, filtered, and the solvent is removed under reduced pressure to yield the crude benzyl alcohol. Further purification can be achieved by flash column chromatography or distillation.

Expected Yield: >90%

Reduction of Amides to Amines

The conversion of amides to amines is another transformation where Red-Al® excels.[7] The robust nature of the amide bond makes it resistant to reduction by milder hydrides like NaBH₄. Red-Al®, however, can efficiently effect this reduction, providing a valuable tool for the synthesis of a wide range of amines.[8]

Mechanistic Insight: The Reduction of an Ester with Red-Al®

The reduction of an ester with Red-Al® proceeds through a two-step hydride addition mechanism. The initial attack of the hydride on the carbonyl carbon forms a tetrahedral intermediate. This intermediate then collapses, eliminating the ethoxy group to form an aldehyde, which is immediately reduced by a second equivalent of hydride to the corresponding alkoxide. Subsequent work-up protonates the alkoxide to yield the primary alcohol.

G cluster_0 Step 1: First Hydride Addition cluster_1 Step 2: Elimination of Alkoxide cluster_2 Step 3: Second Hydride Addition cluster_3 Step 4: Work-up Ester R-C(=O)-OEt Intermediate1 [R-C(O⁻)(H)-OEt]⁻ Na⁺ Ester->Intermediate1 Hydride Attack RedAl1 NaAlH₂(OCH₂CH₂OCH₃)₂ (Red-Al®) Intermediate1_c [R-C(O⁻)(H)-OEt]⁻ Na⁺ Aldehyde R-C(=O)-H Intermediate1_c->Aldehyde Collapse of Intermediate Alkoxide EtO⁻ Na⁺ Aldehyde_c R-C(=O)-H Intermediate2 [R-CH₂-O⁻]⁻ Na⁺ Aldehyde_c->Intermediate2 Hydride Attack RedAl2 Red-Al® Intermediate2_c [R-CH₂-O⁻]⁻ Na⁺ Alcohol R-CH₂-OH Intermediate2_c->Alcohol Protonation H3O H₃O⁺

Caption: Mechanism of ester reduction by Red-Al®.

Safety and Handling: A Critical Consideration

While Red-Al® is not pyrophoric like lithium aluminum hydride (LiAlH₄), it is still a highly reactive reagent that must be handled with care.[9][10] It reacts vigorously with water and other protic solvents, releasing hydrogen gas. All manipulations should be carried out under an inert atmosphere (e.g., nitrogen or argon) in a well-ventilated fume hood. Personal protective equipment, including safety glasses, a lab coat, and appropriate gloves, is mandatory.

Sodium borohydride, while generally safer to handle than Red-Al®, is a flammable solid and also reacts with water to produce flammable hydrogen gas.[5] Care should be taken to avoid contact with moisture and incompatible materials.

Conclusion

In the arsenal of the modern synthetic chemist, both Red-Al® and sodium borohydride hold important places. Sodium borohydride remains the reagent of choice for the selective and economical reduction of aldehydes and ketones. However, for the more challenging reductions of esters, amides, carboxylic acids, and other less reactive functional groups, Red-Al® offers a powerful and versatile solution. Its enhanced reactivity, coupled with a more favorable safety profile compared to LiAlH₄, makes it an indispensable tool for complex molecule synthesis in both research and industrial settings. By understanding the distinct reactivity profiles and handling requirements of these two reagents, researchers can make informed decisions to advance their synthetic endeavors with greater efficiency and precision.

References

  • Supplementary Information. The Royal Society of Chemistry. Available at: [Link]

  • Sodium borohydride - Standard Operating Procedure. University of California, Santa Barbara. Available at: [Link]

  • Sodium Borohydride SOP.docx. University of Washington. Available at: [Link]

  • Module II Reduction Reactions - Lecture 14 2.1.1 Lithium Aluminum Hydride (LAH). DAV University. Available at: [Link]

  • Use of DOE for Rapid Development of a Red-Al Reduction Process for the Synthesis of 3,4-Isopropylidenedioxypyrrolidine Hydrotosylate. American Chemical Society. Available at: [Link]

  • Aluminium Hydride Reagents. WordPress. Available at: [Link]

  • Red-Al, Sodium bis(2-methoxyethoxy)aluminumhydride. Organic Chemistry Portal. Available at: [Link]

  • Heterocyclic carboxylic ester reducing process. Google Patents.
  • Selective Reduction of Esters to Access Aldehydes Using Fiddler Crab-Type Boranes. Journal of the American Chemical Society. Available at: [Link]

  • Chem 115. Andrew G Myers Research Group. Available at: [Link]

  • Catalytic Reduction of Nitriles. Thieme. Available at: [Link]

  • COMPARATIVE STUDY OF SODIUM BOROHYDRIDE CATALYSED REDUCTION REATIONS: SYNTHESIS AND CHARACTERIZATION OF BENZYL ALCOHOL AND ANTIB. IRJMETS. Available at: [Link]

  • Convenient Reduction of Carbonyl Compounds with NaBH4/Wet Al2O3 System Under Solvent-Free, Solid-Gel and Microwave Irradiation. Asian Journal of Chemistry. Available at: [Link]

  • Reduction of Amides to Amines and Aldehydes. Chemistry Steps. Available at: [Link]

  • Fast and Efficient Method for Quantitative Reduction of Carbonyl Compounds by NaBH4 under Solvent-Free Conditions. Sciforum. Available at: [Link]

  • Microscale preparation of ethyl benzoate. RSC Education. Available at: [Link]

  • Experiment 5 Reductions with Lithium Aluminium Hydride. University of Oxford. Available at: [Link]

  • REPORT Lab work: ETHYL BENZOATE. Available at: [Link]

Sources

Validating the chemoselectivity of Vitride in complex substrates

Author: BenchChem Technical Support Team. Date: March 2026

Validating the Chemoselectivity of Vitride in Complex Substrates: A Comparative Guide

When engineering synthetic routes for complex, polyfunctional molecules, the choice of reducing agent can dictate the success or failure of a pathway. Sodium bis(2-methoxyethoxy)aluminum hydride—commercially known as Vitride®, Red-Al®, or SMEAH—offers a highly tunable alternative to traditional hydrides like Lithium Aluminum Hydride (LAH) and Diisobutylaluminum Hydride (DIBAL-H)[1].

This guide objectively evaluates the chemoselectivity of Vitride against alternative reducing agents, providing mechanistic causality, comparative data, and self-validating experimental protocols for deployment in complex substrate synthesis.

Mechanistic Grounding: The Causality of Chemoselectivity

The unique reactivity profile of Vitride is governed by its structural composition. Unlike LAH, which possesses four highly reactive hydride equivalents, Vitride substitutes two hydrides with bulky 2-methoxyethoxy ligands[2].

  • Solubility and Safety: The oxygen atoms within the alkoxy ligands coordinate with the sodium cation, creating a self-solvating complex. This grants Vitride exceptional solubility in non-polar aromatic solvents like toluene, while also rendering it non-pyrophoric—a significant safety and handling advantage over LAH[1][3].

  • Kinetic Dampening: The steric bulk and electronic modulation provided by the alkoxy groups attenuate the hydride transfer rate. This kinetic dampening allows Vitride to discriminate between functional groups that LAH would indiscriminately over-reduce[2].

  • Chelation Control: The aluminum center in Vitride is highly effective at coordinating with adjacent oxygen atoms in a substrate (e.g., protected α-hydroxy ketones). This locks the substrate into a rigid conformation, directing the hydride attack to yield highly specific diastereomers, such as anti-1,2-diols[4].

  • Hydrometalation: Vitride can coordinate to propargylic hydroxyl groups, delivering the hydride intramolecularly to the adjacent alkyne. This mechanism exclusively yields trans-(E)-alkenes, a transformation where DIBAL-H typically fails[3][5].

Comparative Performance Data

To select the optimal reagent, one must weigh the target functional group against the desired level of reduction. Table 1 summarizes the chemoselectivity of Vitride compared to standard alternatives.

Table 1: Chemoselectivity Profile of Common Hydride Reagents

Substrate TargetVitride (Red-Al)LiAlH₄ (LAH)DIBAL-HNaBH₄
Ester → Primary Alcohol Excellent (High Yield)[1]Excellent (High Yield)[2]Good (Requires Excess)[6]Poor (Generally Inert)[7]
Ester → Aldehyde Excellent (with Amine Modifier)[1]Poor (Over-reduces)[2]Excellent (at -78 °C)[6]Poor[7]
Nitrile → Aldehyde Good (Selective)[3]Poor (Yields Amine)[2]Excellent[6]Poor[7]
Propargyl Alcohol → (E)-Alkene Excellent (Hydrometalation)[3]GoodPoor[5]Poor
Epoxide → Alcohol Excellent (High Regiocontrol)[1]Good[2]PoorPoor

Reagent Selection Workflow

G A Complex Polyfunctional Substrate B Identify Target Transformation A->B C1 Ester / Nitrile → Aldehyde B->C1 C2 Propargyl Alcohol → (E)-Allyl Alcohol B->C2 C3 Epoxide → Regioselective Alcohol B->C3 C4 Ester / Amide → Primary Alcohol / Amine B->C4 D1 Vitride + N-methylpiperazine or DIBAL-H (-78°C) C1->D1 D2 Vitride (Red-Al) via Hydrometalation C2->D2 D3 Vitride (Red-Al) 1,2-Chelation Control C3->D3 D4 Vitride (Toluene) or LAH (Ether) C4->D4

Decision tree for selecting Vitride vs alternative reducing agents based on functional groups.

Self-Validating Experimental Protocols

The following protocols demonstrate Vitride's chemoselectivity in complex environments. Each protocol is designed as a self-validating system, ensuring that the mechanistic rationale directly translates to observable experimental success.

Protocol 1: 1,2-Chelation-Controlled Reduction of α-Hydroxy Ketones to anti-1,2-Diols

This protocol exploits Vitride's ability to coordinate with acyclic acetal-protected α-hydroxy ketones, yielding anti-1,2-diols with high diastereoselectivity (dr 5–20:1)[4].

Methodology:

  • Preparation: Dissolve the acetal-protected α-hydroxy ketone (1.0 equiv) in anhydrous toluene (0.1 M concentration) under an argon atmosphere.

    • Causality of Solvent: Toluene is strictly required. Lewis basic solvents like THF or DME will actively compete with the substrate for cation chelation with the aluminum center, which drastically degrades diastereoselectivity[4].

  • Cooling: Cool the reaction vessel to -78 °C using a dry ice/acetone bath.

  • Addition: Dropwise add Vitride (65 wt% solution in toluene, 2.5 equiv).

    • Causality of Addition: Dropwise addition controls the exotherm, maintaining the low temperature necessary to lock the chelated transition state before hydride delivery occurs.

  • Monitoring: Stir for 2–4 hours. Validate reaction progress via TLC (visualized with KMnO₄), looking for the complete consumption of the ketone and the appearance of a more polar diol spot.

  • Quench (Self-Validation Step): Slowly add saturated aqueous Rochelle's salt (potassium sodium tartrate) and vigorously stir for 1 hour at room temperature.

    • Validation: A successful quench is indicated by the dissolution of the initially formed thick white aluminum emulsion into two distinct, clear liquid phases, ensuring no product is trapped in the metal salts.

  • Isolation: Extract with ethyl acetate, dry over Na₂SO₄, and purify via flash chromatography.

Protocol 2: Chemoselective Partial Reduction of Diesters to Dialdehydes

While DIBAL-H is standard for ester-to-aldehyde reductions[6], Vitride can achieve this transformation without over-reduction when modified with a secondary amine[1][8].

Methodology:

  • Reagent Modification: In a flame-dried flask under nitrogen, cool a solution of Vitride (65 wt% in toluene, 1.1 equiv per ester group) to 0 °C. Dropwise add N-methylpiperazine (1.1 equiv per ester group).

    • Causality of Modification: The amine coordinates to the aluminum center. This steric and electronic attenuation stabilizes the intermediate tetrahedral hemiacetal, effectively halting the reduction at the aldehyde stage and preventing over-reduction to the dicarbinol[1].

  • Substrate Addition: Lower the temperature to -20 °C. Slowly add a solution of the aromatic diester (1.0 equiv) in toluene.

  • Monitoring: Stir for 1–2 hours. Validate via TLC; the ester spot should disappear, replaced by a slightly more polar aldehyde spot, without the appearance of a highly polar baseline spot (which would indicate over-reduction to the alcohol).

  • Quench: Carefully quench with 1M HCl at 0 °C to hydrolyze the stable hemiacetal intermediate and release the free dialdehyde.

  • Isolation: Extract the aqueous layer with diethyl ether, wash with brine, dry, and concentrate to yield the dialdehyde.

References

1.[8] Science of Synthesis: Houben-Weyl Methods of Molecular Transformations. thieme-connect.de. 2.[3] Red-Al | Chem-Station Int. Ed. chem-station.com. 3.[2] Module II Reduction Reactions - Lecture 14 2.1.1 Lithium Aluminum Hydride (LAH). davuniversity.org. 4.[4] An Efficient 1,2-Chelation-Controlled Reduction of Protected Hydroxy Ketones via Red-Al. organic-chemistry.org. 5.[1] Red-Al® Reducing Agent. sigmaaldrich.com. 6.[7] II Reduction Reactions. bham.ac.uk. 7.[6] Di-isobutyl Aluminum Hydride (DIBAL) For The Partial Reduction of Esters and Nitriles. masterorganicchemistry.com. 8.[5] Iron-catalysed hydroalumination of internal alkynes. rsc.org.

Sources

Comparative Guide: Red-Al vs. LiAlH₄ in Amide Reduction

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Amide reduction to amines is a critical transformation in synthetic organic chemistry and active pharmaceutical ingredient (API) development. Due to the inherent stability of the amide bond—stemming from the resonance between the nitrogen lone pair and the carbonyl group—powerful nucleophilic hydride sources are mandatory. For decades, Lithium Aluminum Hydride (LiAlH₄) has been the gold standard. However, Sodium bis(2-methoxyethoxy)aluminum hydride (Red-Al® or SMEAH) has emerged as a superior alternative for process chemistry, offering enhanced safety, distinct solubility profiles, and streamlined workups .

As a Senior Application Scientist, I have evaluated both reagents extensively across various scales. This guide dissects their mechanistic pathways, comparative performance, and provides field-proven, self-validating protocols for drug development professionals.

Mechanistic Causality: The "Why" Behind Amide Reduction

Unlike the reduction of esters or ketones, which yield alcohols, the reduction of amides by aluminohydrides uniquely yields amines . This divergence is dictated by the leaving group propensity within the tetrahedral intermediate.

  • Hydride Attack: The nucleophilic hydride (H⁻) attacks the electrophilic carbonyl carbon, shifting π-electrons to the oxygen to form a tetrahedral alkoxide intermediate coordinated to the aluminum center.

  • Collapse to Iminium: Instead of an alkoxide leaving (as in esters), the highly coordinated oxygen-aluminum complex becomes a superior leaving group. The nitrogen lone pair drives the expulsion of the oxygen moiety, generating a highly reactive iminium ion (C=N⁺) intermediate.

  • Second Hydride Transfer: The electrophilic iminium ion is rapidly reduced by a second equivalent of hydride, yielding the final amine product after aqueous workup.

Mechanism Amide Amide (R-CO-NR'2) Tetrahedral Tetrahedral Alkoxide Intermediate Amide->Tetrahedral Hydride (H-) Attack Iminium Iminium Ion (R-C=N+R'2) Tetrahedral->Iminium O-Al Leaving Group Expelled Amine Amine Product (R-CH2-NR'2) Iminium->Amine 2nd Hydride (H-) Attack

Mechanistic pathway of amide reduction to amine via iminium intermediate.

Reagent Profiling: LiAlH₄ vs. Red-Al

To make an informed selection between LiAlH₄ and Red-Al, we must evaluate their physicochemical properties and operational impacts. Red-Al's unique 2-methoxyethoxy ligands disrupt the crystal lattice, rendering it a viscous liquid that is highly soluble in aromatic solvents like toluene . This eliminates the need for highly flammable ethereal solvents (THF/Ether) required by LiAlH₄.

FeatureLithium Aluminum Hydride (LiAlH₄)Red-Al® (SMEAH)
Chemical Formula LiAlH₄NaAlH₂(OCH₂CH₂OCH₃)₂
Physical State Pyrophoric grey/white solidViscous liquid (typically 60-70 wt% in toluene)
Solvent Compatibility Ethers (THF, Diethyl Ether)Aromatic hydrocarbons (Toluene, Benzene), Ethers
Reactivity Profile Extremely high; highly exothermicSlightly lower than LiAlH₄; highly controllable
Safety & Handling Pyrophoric; reacts violently with moistureNon-pyrophoric; reacts exothermically but does not ignite
Atom Economy Poor (Generates ~208 g byproducts/mol amide)Moderate (Higher molecular weight reagent)
Workup Complexity High (Prone to gelatinous Al(OH)₃ emulsions)Low (Easily managed with Rochelle's salt or NaOH)
Experimental Workflows & Self-Validating Protocols

The success of an aluminohydride reduction hinges entirely on the workup. Poorly executed quenches lead to trapped products within gelatinous aluminum salts, drastically reducing yields.

Workflow cluster_LAH LiAlH4 Protocol cluster_RedAl Red-Al Protocol Start Amide Substrate LAH_Prep LiAlH4 Suspension (Dry Ether/THF, 0°C) Start->LAH_Prep RedAl_Prep Red-Al Solution (Toluene, RT) Start->RedAl_Prep LAH_React Reflux (2-15h) LAH_Prep->LAH_React LAH_Workup Fieser Workup (H2O, 15% NaOH, H2O) LAH_React->LAH_Workup Product Purified Amine LAH_Workup->Product RedAl_React Heat/Reflux (1-5h) RedAl_Prep->RedAl_React RedAl_Workup Aqueous Workup (Rochelle's Salt or NaOH) RedAl_React->RedAl_Workup RedAl_Workup->Product

Comparative experimental workflows for LiAlH4 and Red-Al reductions.

Protocol A: Standard LiAlH₄ Reduction of a Secondary Amide

Causality Focus: The Fieser Workup

  • Preparation: Suspend 1.0 equivalent of LiAlH₄ in anhydrous THF (0.5 M) at 0 °C under an inert N₂ atmosphere. Self-Validation: A smooth, greyish suspension should form. Vigorous bubbling indicates moisture contamination in the solvent.

  • Addition: Dissolve the amide (0.8 eq) in anhydrous THF and add dropwise over 30 minutes. Self-Validation: The reaction is highly exothermic. Maintain internal temperature below 20 °C to prevent solvent boil-off.

  • Reaction: Heat the mixture to reflux (65 °C) for 2–15 hours. Monitor conversion via TLC or LC-MS.

  • The Fieser Quench (Critical): Cool the reaction to 0 °C. For every

    
     grams of LiAlH₄ used, sequentially add:
    
    • 
       mL of distilled H₂O (Dropwise, extreme caution: H₂ gas evolution).
      
    • 
       mL of 15% aqueous NaOH.
      
    • 
       mL of distilled H₂O.
      Causality: This exact stoichiometry forces the aluminum salts to precipitate as a granular, easily filterable solid rather than a gelatinous emulsion . Self-Validation: The suspension will transition from a grey slurry to a stark white, granular precipitate.
      
  • Isolation: Filter the mixture through a pad of Celite, wash the filter cake thoroughly with hot THF, and concentrate the filtrate in vacuo to yield the crude amine.

Protocol B: Red-Al Reduction of a Secondary Amide

Causality Focus: Aromatic Solubility & Chelation

  • Preparation: Under N₂, dilute commercial Red-Al (70 wt% in toluene, 1.2 eq) with anhydrous toluene to achieve a 1.0 M solution. Self-Validation: The solution should remain clear and homogeneous, confirming the absence of atmospheric moisture.

  • Addition: Add the amide substrate dropwise at room temperature. Causality: Because Red-Al is less reactive than LiAlH₄, addition at 0 °C is rarely necessary, simplifying the engineering controls on scale .

  • Reaction: Heat the mixture to 50–80 °C for 1–5 hours until complete consumption of the starting material is observed.

  • Quench & Workup: Cool to 0 °C and carefully quench with a saturated aqueous solution of Rochelle's salt (sodium potassium tartrate) or 10% NaOH. Causality: Rochelle's salt acts as a bidentate ligand, strongly chelating the aluminum ions and keeping them fully dissolved in the aqueous phase, completely preventing emulsion formation .

  • Isolation: Vigorously stir for 30 minutes until two distinct, clear layers form. Separate the organic toluene layer, extract the aqueous layer once with ethyl acetate, dry the combined organics over Na₂SO₄, and concentrate.

Chemoselectivity & Application Insights

While both reagents reliably reduce amides, Red-Al offers nuanced chemoselectivity. For instance, Red-Al has been successfully employed to reduce aliphatic p-toluenesulfonamides to free amines in refluxing toluene—a challenging transformation where LiAlH₄ typically fails without forcing conditions . Furthermore, the lack of pyrophoricity makes Red-Al the reagent of choice for pilot-plant scale-ups in drug development, mitigating the severe safety hazards associated with bulk LiAlH₄ handling.

References
  • "Aluminium Hydride Reagents" - ACS Green Chemistry Institute. URL: [Link]

  • "Amide Reactions: Reduction of Amides to Amines using LiAlH4" - OrgoSolver. URL: [Link]

  • "Sodium bis(2-methoxyethoxy)aluminium hydride" - Wikipedia. URL: [Link]

  • "Experiment 5 Reductions with Lithium Aluminium Hydride" - Imperial College London. URL: [Link]

  • "Scientific Letter: Red-Al" - Atlanchim Pharma. URL: [Link]

  • "Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives" - Master Organic Chemistry. URL: [Link]

Safety Operating Guide

sodium;alumanylium;2-methoxyethanolate proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Guide to the Safe Handling and Disposal of Sodium Bis(2-methoxyethoxy)aluminum Hydride

Sodium bis(2-methoxyethoxy)aluminum hydride—systematically named sodium;alumanylium;2-methoxyethanolate[1] and commonly known by its trade names Red-Al®, Vitride®, or SMEAH[2]—is a highly reactive, versatile reducing agent widely utilized in drug development and organic synthesis[2]. While it is often preferred over lithium aluminum hydride (LiAlH4) due to its solubility in organic solvents and non-pyrophoric nature in bulk solution[3], it remains a severe operational hazard. Improper disposal can lead to runaway exothermic reactions, toxic vapor release, and spontaneous combustion[4].

As a laboratory professional, you must approach the disposal of this reagent not as a simple waste transfer, but as a controlled chemical reaction. This guide provides a self-validating, step-by-step methodology for the safe quenching and disposal of Red-Al.

Quantitative Physicochemical & Safety Data

Before initiating any disposal protocol, it is critical to understand the quantitative thresholds of the material you are handling. Red-Al is typically supplied as a viscous 60–70% w/w solution in toluene[4],[5].

Table 1: Physicochemical Properties & Hazard Profile

ParameterValue
IUPAC Name sodium;alumanylium;2-methoxyethanolate[1]
Chemical Formula C₆H₁₆AlNaO₄[1]
Molecular Weight 202.16 g/mol [1]
Density (25 °C) 1.036 g/mL[6]
Flash Point ~4.4 °C (40 °F) for 70% Toluene solution[6]
Exposure Limit (TWA) 20 ppm (ACGIH)[2]
GHS Hazard Categories Flammable Liquid (Cat 2), Water-Reactive (Cat 2), Skin Corrosion (Cat 1B)[6]

Mechanistic Safety & Reactivity Profile

Safety protocols must be rooted in chemical causality. The core hazard of Red-Al lies in its reactive hydride (


) ions.
  • Water Reactivity & Hydrogen Evolution: Upon contact with water or ambient moisture, the hydride undergoes rapid hydrolysis, releasing highly flammable hydrogen gas[4],[5]. This reaction is violently exothermic. The generated heat can easily vaporize the toluene solvent and ignite the evolved hydrogen gas, causing an explosion[5].

  • Corrosivity: The resulting aluminum and sodium salts are highly alkaline and corrosive, capable of causing severe skin burns and eye damage[4],[6].

Because of these mechanisms, Red-Al must never be directly disposed of in aqueous waste streams. It must be chemically deactivated (quenched) using a step-down reactivity approach.

Operational Plan: Safe Quenching Workflow

The goal of this protocol is to chemically deactivate the reactive hydride before it is transferred to a waste stream. By using a graduated series of quenching agents, we control the exothermic energy and prevent dangerous gas evolution.

Step-by-Step Methodology

Step 1: Inert Atmosphere Setup Perform all operations inside a certified, clutter-free chemical fume hood. Purge the reaction flask containing the Red-Al residue with an inert gas (Nitrogen or Argon)[4]. Causality: Displacing oxygen prevents the ignition of any hydrogen gas that may be inadvertently generated during the quench.

Step 2: Dilution Dilute the Red-Al residue with an anhydrous, non-reactive solvent such as dry toluene (at least a 1:5 ratio of Red-Al to solvent)[7]. Causality: Dilution increases the thermal mass of the system, acting as a heat sink to absorb the exothermic energy of the quenching reaction.

Step 3: Temperature Control Submerge the flask in an ice-water bath and allow the solution to cool to 0 °C. Maintain vigorous magnetic stirring[8].

Step 4: Primary Quench (Hydride Consumption) Slowly, dropwise, add an ester such as ethyl acetate (or a ketone like acetone) to the cooled solution[8]. Causality: This is the most critical step. Ethyl acetate reacts with the hydride to form an alkoxide. Because this is a reduction reaction rather than an acid-base protonation, no hydrogen gas is evolved . This safely neutralizes the bulk of the reactive hydride without the risk of explosion.

Step 5: Secondary Quench (Protonation) Once the addition of ethyl acetate no longer elicits an exothermic response, slowly add isopropanol (or ethanol) dropwise[9]. Causality: Isopropanol provides a mildly acidic proton to react with any sterically hindered or residual hydrides. It generates hydrogen gas, but at a significantly slower and more controlled rate than water.

Step 6: Final Quench & Salt Dissolution Carefully add deionized water dropwise to hydrolyze the remaining alkoxides[9]. At this stage, a thick, gelatinous white precipitate (aluminum hydroxide) will form. To break this emulsion and allow for phase separation, add a saturated aqueous solution of Rochelle salt (potassium sodium tartrate) or 1M HCl, and stir vigorously for 1–2 hours[10]. Causality: Rochelle salt chelates the aluminum ions, dissolving the gelatinous matrix and yielding two clear, easily separable phases (aqueous and organic)[10].

RedAlQuench Start 1. Red-Al Waste (Reactive Hydride) Dilute 2. Dilute with Dry Toluene (Inert N2/Ar Atmosphere) Start->Dilute Cool 3. Cool to 0°C (Ice-Water Bath) Dilute->Cool Quench1 4. Primary Quench: Ethyl Acetate (Consumes hydride, no H2 gas) Cool->Quench1 Quench2 5. Secondary Quench: Isopropanol (Slow H2 evolution) Quench1->Quench2 Quench3 6. Final Quench: Water (Hydrolyzes alkoxides) Quench2->Quench3 Salts 7. Emulsion Break: Rochelle Salt (Chelates Aluminum) Quench3->Salts Waste 8. Phase Separation & Waste Segregation Salts->Waste

Figure 1: Step-by-step operational workflow for the safe quenching and disposal of Red-Al.

Disposal Plan: Waste Segregation

Once the Red-Al has been fully quenched and the emulsion broken, the material is safe for standard laboratory waste segregation:

  • Phase Separation: Transfer the mixture to a separatory funnel and separate the lower aqueous phase from the upper organic phase (toluene/ethyl acetate/isopropanol)[7].

  • Organic Waste: Place the organic layer into a designated, clearly labeled "Halogen-Free Organic Waste" container.

  • Aqueous Waste: Check the pH of the aqueous layer. Neutralize if necessary, then place it in an "Aqueous Basic Waste" container.

  • Logistical Labeling: Clearly label both containers with their exact contents (e.g., "Toluene, Isopropanol, deactivated aluminum salts"). Never label a quenched waste container as "Red-Al" ; doing so will trigger unnecessary hazardous materials protocols from your licensed professional waste disposal service[11],[12].

Emergency Response & Spill Protocol

In the event of an accidental spill of unquenched Red-Al solution:

  • Evacuate and Isolate: Immediately clear the area and remove all ignition sources[4].

  • Do NOT use water: Applying water to a Red-Al spill will cause a violent explosion[4],[5].

  • Containment: Cover the spill with a dry, inert absorbent material such as dry sand, diatomaceous earth, or a specialized Class D fire extinguishant[12].

  • Cleanup: Using non-sparking tools, carefully sweep the absorbed material into a dry, inert container[12]. Transfer the container to a fume hood and slowly execute the quenching protocol (Step 2 through 6) before final disposal.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 89806, Vitride." PubChem. Available at: [Link]

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." The National Academies Press, 2011. Available at:[Link]

  • Organic Syntheses. "Stereoselective [2+2] Cycloadditions: Synthesis of a Tri-O-Bn-D-Glucal-derived β-Lactam." Org. Synth. 2019, 96, 131. Available at: [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.